PTC-209
描述
属性
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOOCQSWCCRVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315704-66-6 | |
| Record name | 315704-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PTC-209: A Selective BMI-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism and Application of PTC-209
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) is a core component of the Polycomb Repressive Complex 1 (PRC1) and a well-documented oncogene implicated in the pathogenesis of numerous human cancers. Its role in promoting cancer stem cell (CSC) self-renewal, proliferation, and therapeutic resistance has made it an attractive target for novel cancer therapies. This compound is a small-molecule compound identified as a potent and selective inhibitor of BMI-1 expression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cellular effects, and preclinical efficacy. It consolidates quantitative data, outlines key experimental protocols for its evaluation, and visualizes the complex biological pathways involved.
Introduction to BMI-1 and the PRC1 Complex
Polycomb group (PcG) proteins are epigenetic regulators that mediate gene silencing, primarily through post-translational modifications of histones.[1][2] They assemble into two main multi-protein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[1][2][3] The PRC2 complex initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This modification is then recognized by the canonical PRC1 complex, which is recruited to the chromatin.[4]
The core function of the PRC1 complex is to catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), an epigenetic mark associated with transcriptional repression.[1][5] BMI-1 is an essential component of the PRC1 complex, forming a heterodimer with RING1B (or RING1A) to create the E3 ubiquitin ligase that is responsible for this modification.[5][6] By repressing tumor suppressor genes, such as those in the INK4a/ARF locus (p16 and p14/p19), BMI-1 plays a critical role in cell cycle progression, apoptosis, and stem cell self-renewal.[6][7][8] Overexpression of BMI-1 is a common feature in a wide array of cancers, including glioblastoma, colorectal cancer, and breast cancer, where it is linked to poor prognosis and the maintenance of a cancer stem cell phenotype.[5][9][10]
This compound: A Selective Inhibitor of BMI-1
This compound (CAS: 315704-66-6) is a cell-permeable imidazopyrimidinyl-thiazolamine compound that selectively downregulates the expression of BMI-1.[11] It was identified through high-throughput screening for molecules that could modulate gene expression.[12] Unlike conventional enzyme inhibitors, this compound acts by reducing the cellular protein levels of BMI-1, which in turn disrupts the function of the PRC1 complex.[9][13]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₃Br₂N₅OS | [11] |
| Molecular Weight | 495.19 g/mol | [11][14] |
| Appearance | Light yellow powder | [11] |
| Solubility | DMSO: 100 mg/mL | [11] |
| CAS Number | 315704-66-6 | [11][14] |
Mechanism of Action
This compound's primary mechanism is the post-transcriptional downregulation of BMI-1 protein.[13][15] Studies in multiple myeloma and biliary tract cancer cells have shown that while this compound treatment leads to a clear decrease in BMI-1 protein, it does not reduce—and in some cases, even increases—BMI-1 mRNA levels.[5][13] This suggests a potential compensatory transcriptional response to the loss of protein. The reduction in BMI-1 protein may be mediated by inhibition of its translation or by induced protein degradation.[13][15][16]
The depletion of BMI-1 protein by this compound has critical downstream consequences:
-
Disruption of PRC1 E3 Ligase Activity: With reduced BMI-1, the PRC1 complex cannot efficiently catalyze the monoubiquitination of H2A at K119.[5][13] This leads to a global decrease in H2AK119ub1 levels.[9][13]
-
Derepression of Target Genes: The loss of the H2AK119ub1 repressive mark leads to the reactivation of BMI-1 target genes, including key tumor suppressors like p16(INK4a) and p14/p19(ARF), which subsequently inhibit cell cycle progression and induce apoptosis.[6]
Caption: Mechanism of this compound action on the PRC1 signaling pathway.
Cellular Effects and Preclinical Efficacy
This compound induces a range of anti-cancer effects across various tumor types by inhibiting proliferation, inducing cell cycle arrest and apoptosis, and targeting the cancer stem cell population.
Inhibition of Cancer Cell Viability
This compound reduces the viability of cancer cells in a dose- and time-dependent manner.[5][16][17] The half-maximal inhibitory concentration (IC₅₀) varies across different cell lines, reflecting potential differences in BMI-1 dependency.
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Reference |
| HEK293T | Embryonic Kidney | 0.5 | Overnight | [18][19] |
| HT1080 | Fibrosarcoma | 0.5 | 48 hours | [20] |
| HCT116 | Colorectal Cancer | 0.00065 | 72 hours | [19] |
| HT-29 | Colorectal Cancer | 0.61 | 72 hours | [19] |
| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 hours | [21] |
| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 hours | [21] |
| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 hours | [21] |
| U87MG | Glioblastoma | 4.39 | 48 hours | [9] |
| T98G | Glioblastoma | 10.98 | 48 hours | [9] |
Cell Cycle Arrest and Apoptosis
A consistent effect of this compound treatment is the induction of cell cycle arrest, typically at the G0/G1 or G1/S transition phase.[5][21] This is a direct consequence of the derepression of cell cycle inhibitors like p16(INK4a).[5] Furthermore, this compound promotes apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase-3/7 activity.[13][21] In cervical cancer cells, treatment with 5-10 µM this compound for 24 hours significantly increased the apoptotic cell population.[21]
Targeting Cancer Stem Cells (CSCs)
BMI-1 is crucial for the self-renewal and maintenance of CSCs. This compound has been shown to effectively target this population. Treatment with this compound reduces the frequency of sphere-forming cells in culture, a key functional characteristic of CSCs.[5][22] It also diminishes the proportion of cells expressing CSC markers, such as aldehyde dehydrogenase 1 (ALDH1).[5][22] This irreversible impairment of CSCs is a critical aspect of its therapeutic potential, as it may help prevent tumor recurrence.[18][19]
Caption: Cellular consequences of BMI-1 inhibition by this compound.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo activity of this compound. Administration of the compound has been shown to halt the growth of established tumors and reduce the frequency of functional colorectal CSCs in vivo.[19]
Table 3: Summary of In Vivo Studies with this compound
| Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Primary Human Colon Cancer Xenograft | Nude Mice | 60 mg/kg/day, s.c. | Halted tumor growth; inhibited BMI-1 production in tumor tissue. | [19] |
| HNSCC Xenograft (Cal27 cells) | Nude Mice | 10 mg/kg, i.p., every 3 days | Significantly reduced tumor growth. | [15] |
| Glioblastoma Orthotopic Xenograft | Mice | i.p. injection | Significantly attenuated glioblastoma growth. | [9] |
| Breast Cancer Xenograft (MDA-MB-231) | Nude Mice | 5.0 µM (local injection context) | In combination with palbociclib, significantly inhibited tumor growth. | [20] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of this compound involves a standard set of molecular and cellular biology techniques.
Cell Viability Assay
-
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Treat cells in triplicate with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.[16][20]
-
Incubate for 24, 48, or 72 hours.[16]
-
Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) or a metabolic assay (e.g., MTS).[9][16] The luminescent or colorimetric signal is proportional to the number of viable cells.
-
Calculate IC₅₀ values using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To measure the effect of this compound on the protein levels of BMI-1 and H2AK119ub1.
-
Methodology:
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 48-72 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BMI-1, H2AK119ub1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound (e.g., 5-10 µM) for 24-72 hours.[21]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Sphere Formation Assay
-
Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
-
Methodology:
-
Dissociate cells into a single-cell suspension.
-
Plate cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture in serum-free stem cell medium supplemented with EGF, bFGF, and B27 supplement, containing various concentrations of this compound or DMSO.[5]
-
Incubate for 7-14 days to allow for sphere (tumorsphere) formation.[5][22]
-
Count the number and measure the size of spheres (typically >50 µm in diameter) under a microscope.
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.
-
Caption: General experimental workflow for evaluating this compound in vitro.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the oncogenic activity of BMI-1. By selectively reducing BMI-1 protein levels, this compound effectively disrupts the epigenetic functions of the PRC1 complex, leading to the derepression of tumor suppressor genes. This mechanism translates into potent anti-cancer effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and, critically, the targeting of the cancer stem cell population responsible for tumor maintenance and recurrence. The preclinical data gathered to date provide a strong rationale for the continued investigation of this compound and other BMI-1-targeting agents in oncology drug development. Future work will likely focus on optimizing its pharmacological properties, exploring synergistic combination therapies, and identifying patient populations most likely to benefit from this targeted epigenetic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]
- 3. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 4. Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Bmi-1: A master regulator of head and neck cancer stemness [frontiersin.org]
- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polycomb complex protein BMI-1 promotes invasion and metastasis of pancreatic cancer stem cells by activating PI3K/AKT signaling, an ex vivo, in vitro, and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMI-1 Expression Inhibitor, this compound | 315704-66-6 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 17. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 20. glpbio.com [glpbio.com]
- 21. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
The Impact of PTC-209 on the Polycomb Repressive Complex 1 (PRC1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the small molecule inhibitor PTC-209 and its targeted effects on the Polycomb Repressive Complex 1 (PRC1). This compound has emerged as a significant tool in cancer research due to its ability to modulate the activity of BMI1, a core component of the PRC1 complex. This document synthesizes key findings on the mechanism of action of this compound, presenting quantitative data from various cancer cell line studies, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental procedures. The information herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development and cancer biology.
Introduction to Polycomb Repressive Complex 1 (PRC1)
The Polycomb Repressive Complex 1 (PRC1) is a multi-subunit protein complex that plays a critical role in the epigenetic regulation of gene expression.[1] Primarily, PRC1 is known for its function in gene silencing, which is crucial for numerous biological processes including embryonic development, cell cycle progression, and the maintenance of stem cell identity.[1][2][3] The core of the PRC1 complex includes the RING1A/B E3 ubiquitin ligase and a Polycomb group RING finger (PCGF) protein, such as BMI1.[4] A key function of PRC1 is the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression.[1][4][5] Dysregulation of PRC1 activity, particularly the overexpression of the BMI1 subunit, is frequently observed in various human cancers, where it contributes to oncogenesis and the maintenance of cancer stem cells.[1][6][7]
This compound: A Targeted Inhibitor of BMI1
This compound is a small molecule inhibitor identified for its ability to specifically target and reduce the expression of BMI1.[8][9] By inhibiting BMI1, this compound effectively disrupts the function of the PRC1 complex, leading to a variety of anti-cancer effects.[1][9] This targeted action makes this compound a valuable tool for studying the role of PRC1 in cancer and a potential therapeutic agent.
Mechanism of Action
The primary mechanism of action of this compound is the post-transcriptional downregulation of BMI1 protein levels.[1][10] Interestingly, treatment with this compound does not typically decrease BMI1 mRNA levels; in some cases, an increase in mRNA has been observed, possibly due to a cellular compensatory response.[1][10] The reduction in BMI1 protein leads to a subsequent decrease in the global levels of H2AK119ub, the histone mark catalyzed by the PRC1 complex.[1][9][10] This indicates a direct inhibition of PRC1's enzymatic activity. It is important to note that this compound's effect appears to be specific to BMI1, as it has been shown to not affect the protein levels of other PRC1 subunits like RING1B or CBX-7.[10]
Quantitative Effects of this compound on Cancer Cells
This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines. The following tables summarize the quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HEK293T | Embryonic Kidney | 0.5 | Not Specified | [8][11] |
| HT-29 | Colon Cancer | 0.61 | 72 hours | [8] |
| U87MG | Glioblastoma | 4.39 | 48 hours | [9] |
| T98G | Glioblastoma | 10.98 | 48 hours | [9] |
| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 hours | [12][13] |
| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 hours | [12][13] |
| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 hours | [12][13] |
Table 2: Cellular Effects of this compound Treatment
| Cancer Type | Cell Line(s) | This compound Conc. (µM) | Observed Effects | Reference |
| Biliary Tract Cancer | GBC | 1.25 | Cell cycle arrest at G1/S phase, reduced sphere formation.[1] | [1] |
| Multiple Myeloma | Various | 0.8 - 1.6 | Reduced cell viability, induction of apoptosis, increased caspase-3/7 activity.[10] | [10] |
| Cervical Cancer | C33A, HeLa, SiHa | 1.0 - 10.0 | Downregulation of BMI1 mRNA and protein, G0/G1 cell cycle arrest, induction of apoptosis.[12] | [12] |
| Glioblastoma | U87MG, T98G | 1.0 - 10.0 | Inhibition of cell proliferation and migration, reduced self-renewal of glioblastoma stem cells.[9] | [9] |
| Lung, Breast, Colon | Various | 0.01 - 10.0 | Concentration- and time-dependent decrease in cell viability.[14] | [14] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound on the PRC1 complex.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.
-
Resazurin-based Assay (e.g., AlamarBlue, WST-1):
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).[14]
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.04 - 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][14]
-
Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
-
ATP-based Assay (e.g., CellTiter-Glo):
-
Follow steps 1-3 as described above.
-
Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]
-
Measure the luminescence using a luminometer.
-
Determine cell viability relative to the control.
-
-
Colony Formation (Clonogenic) Assay:
-
Seed cells at a low density (e.g., 500-1,000 cells/well) in 6-well or 12-well plates.[13]
-
After 24 hours, treat the cells with various concentrations of this compound.[15]
-
Incubate the plates for 7-14 days, allowing colonies to form.[13][15]
-
Fix the colonies with a solution such as methanol and stain with crystal violet.[15]
-
Count the number of colonies (typically defined as containing >50 cells).
-
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polycomb complex PRC1: composition and function in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Function of the Polycomb Repressive Complexes PRC1 and PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]
- 5. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BMI1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 15. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the downstream effects of PTC-209 on gene expression.
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-209 is a potent and specific small-molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1), a core component of the Polycomb Repressive Complex 1 (PRC1). By downregulating BMI-1 protein expression, this compound effectively reverses the epigenetic silencing of a host of tumor-suppressor genes, leading to significant anti-neoplastic effects across a range of cancers. This technical guide provides an in-depth analysis of the downstream effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of BMI-1, a key protein involved in epigenetic gene silencing.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which mediates the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub).[3][4] This histone modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, BMI-1 is overexpressed, contributing to the silencing of tumor suppressor genes and promoting tumorigenesis.[3][4][5]
This compound acts by reducing the protein levels of BMI-1, although in some cases, an increase in BMI-1 mRNA has been observed, potentially due to a compensatory cellular response.[3][6] The reduction in BMI-1 protein leads to decreased global levels of H2AK119ub, thereby de-repressing the expression of BMI-1 target genes.[4][5] The primary downstream consequences of this compound treatment are cell cycle arrest, particularly at the G1/S checkpoint, and induction of apoptosis.[3][7]
Tabulated Summary of this compound's Effects on Gene Expression
The following tables summarize the quantitative effects of this compound on the expression of key downstream target genes across various cancer cell lines.
| Target Gene | Cancer Type | Cell Line(s) | This compound Concentration | Fold Change in Expression | Reference |
| p16 (CDKN2A) | Head and Neck Squamous Cell Carcinoma | Cal27, FaDu | 10 µM | De-repression (Upregulation) | [5] |
| BIM | Multiple Myeloma | INA-6, RPMI-8226, JJN3 | 0.8 µM | Increased mRNA levels | [6] |
| BMI1 | Cervical Cancer | HeLa, SiHa, C-33A | 1 µM | 5-10 fold decrease in mRNA | [7] |
| BMI1 | Cervical Cancer | HeLa, SiHa, C-33A | 2 µM | >100 fold decrease in mRNA | [7] |
Note: "De-repression" indicates an increase in expression, though a specific fold change was not always quantified in the source material.
Signaling Pathways and Experimental Workflows
The BMI-1 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical BMI-1 signaling pathway and the mechanism by which this compound disrupts its function.
Caption: this compound inhibits the PRC1 complex by reducing BMI-1 protein levels.
Experimental Workflow for Assessing this compound's Effects on Gene Expression
This diagram outlines a typical experimental workflow to investigate the downstream effects of this compound.
Caption: Workflow for studying this compound's effects on gene expression and cell fate.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the media at final concentrations typically ranging from 0.01 µM to 20 µM.[2][3] Control cells are treated with an equivalent volume of DMSO.[6] The incubation period for this compound treatment typically ranges from 24 to 72 hours.[2][8]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from this compound- and DMSO-treated cells using a suitable RNA isolation kit. cDNA is synthesized from the extracted RNA using a reverse transcription kit. qRT-PCR is then performed using a qPCR instrument with SYBR Green or TaqMan probes to quantify the relative mRNA expression levels of target genes. Gene expression is normalized to a housekeeping gene, such as ACTIN or GAPDH.[6][9]
Western Blotting
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BMI-1, H2AK119ub, p16) and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and quantified using densitometry software.[5]
Cell Viability Assay
Cell viability can be assessed using various methods, such as the MTS assay or AlamarBlue assay.[6] For the MTS assay, the reagent is added to the cell culture media, and after a short incubation, the absorbance is measured at 490 nm. For the AlamarBlue assay, the reagent is added, and fluorescence is measured. The results are expressed as a percentage of the viability of control-treated cells.
Cell Cycle Analysis
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells are washed again and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[3]
Apoptosis Assay
Apoptosis can be measured by staining cells with Annexin V and PI, followed by flow cytometry analysis.[6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity assays can also be used to quantify apoptosis.[6][8]
Other Notable Downstream Effects
Beyond the direct de-repression of PRC1 target genes, this compound has been shown to modulate other signaling pathways:
-
STAT3 Pathway: In some cancer cell lines, this compound has been found to inhibit the phosphorylation of STAT3.[2][8]
-
Androgen Receptor (AR) Signaling: this compound can inhibit the AR signaling pathway in prostate cancer cells.[2]
-
Mesenchymal Gene Expression: In glioblastoma, this compound treatment leads to a reduction in the expression of mesenchymal signature genes, such as N-cadherin, Vimentin, Snail1, and Slug.[4]
Conclusion
This compound is a valuable tool for investigating the role of BMI-1 in cancer and holds promise as a therapeutic agent. Its primary downstream effect is the de-repression of tumor suppressor genes through the inhibition of BMI-1's epigenetic silencing activity. This leads to profound anti-cancer effects, including cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the BMI-1 pathway with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Understanding the chemical structure and properties of PTC-209.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PTC-209, a small-molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. It details the compound's chemical structure, mechanism of action, and key experimental data, and provides methodologies for its scientific investigation.
Core Chemical and Physical Properties
This compound is a cell-permeable, imidazopyrimidinyl-thiazolamine compound that selectively targets BMI-1.[1] Its identification as a specific inhibitor has positioned it as a valuable tool for cancer research, particularly in studying cancer stem cells (CSCs) and epigenetic regulation.
| Property | Value | Reference |
| IUPAC Name | N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | [2][3] |
| CAS Number | 315704-66-6 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₃Br₂N₅OS | [1][2][3][4] |
| Molecular Weight | 495.19 g/mol | [1][2][3][4] |
| SMILES | CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | [1][2][3][4] |
| Solubility | Soluble in DMSO (e.g., ≥ 32 mg/mL) | [1][3][6] |
| Appearance | Light yellow powder | [1][3] |
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the function of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[4] Additionally, it has been shown to modulate other critical cancer signaling pathways.
Primary Target: BMI-1 and PRC1 Inhibition
BMI-1 is essential for the E3 ubiquitin ligase activity of the PRC1 complex, which catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors and cell cycle inhibitors.
This compound treatment leads to a post-transcriptional downregulation of the BMI-1 protein.[7] This disrupts the PRC1 complex's function, resulting in decreased global levels of H2AK119ub. The subsequent de-repression of target genes triggers significant cellular consequences, including:
-
Cell Cycle Arrest: A hallmark effect of this compound is the induction of cell cycle arrest at the G1/S checkpoint.[7] This is achieved by down-regulating cell cycle-promoting genes and up-regulating cell cycle inhibitors.[7]
-
Induction of Apoptosis: In many cancer cell types, inhibition of BMI-1 by this compound leads to programmed cell death.[1]
-
Impairment of Cancer Stem Cells (CSCs): this compound has been shown to reduce the frequency and functional capacity of CSCs, as evidenced by diminished sphere-forming ability in vitro.[7]
Secondary Effect: STAT3 Pathway Inhibition
Studies have also revealed that this compound can significantly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This effect appears to be mediated by a reduction in the expression level of the glycoprotein 130 (gp130), a key receptor component for cytokines that activate the JAK/STAT pathway.
References
- 1. BMI-1 Expression Inhibitor, this compound [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS:315704-66-6 | Bmi-1 inhibitor,cell-permeable and small-molecule | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PTC-209: A Technical Overview of its Anti-Cancer Effects on Biliary Tract Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PTC-209, a small molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), on biliary tract cancer (BTC) cells. The information presented is collated from preclinical studies and is intended to inform further research and development in this area.
Executive Summary
Biliary tract cancer remains a challenging malignancy with limited therapeutic options. A key protein implicated in its progression is BMI1, a core component of the Polycomb Repressive Complex 1 (PRC1). Overexpression of BMI1 is associated with aggressive tumor features in BTC. This compound has been identified as a potential therapeutic agent that targets BMI1. In vitro studies have demonstrated that this compound effectively reduces the viability of BTC cell lines in a dose-dependent manner.[1][2] The primary mechanisms of action appear to be the induction of cell cycle arrest at the G1/S checkpoint and a reduction in the cancer stem cell (CSC) population, rather than the induction of widespread apoptosis.[1][3]
Quantitative Data Summary
The cytotoxic effects of this compound on various biliary tract cancer cell lines have been quantified, primarily through the determination of inhibitory concentrations (IC) and analysis of cell cycle distribution.
Cell Viability and Inhibitory Concentrations
This compound has been shown to significantly inhibit the proliferation of multiple BTC cell lines in a dose-dependent manner, with observed effects at concentrations ranging from 0.04 to 20 µM after 72 hours of treatment.[1][2] The IC50 values, representing the concentration required to inhibit 50% of cell viability, vary across different cell lines. For instance, in the GBC cell line, which showed significant responsiveness, low IC10 and IC50 values were observed.[1]
Table 1: Effect of this compound on Cell Viability in Biliary Tract Cancer Cell Lines
| Cell Line | Concentration Range (µM) | Duration of Treatment (hours) | Observed Effect |
| Multiple BTC cell lines | 0.04 - 20 | 72 | Dose-dependent reduction in overall viability[1][2] |
| GBC | Not specified | 72 | Significant response at most concentrations[1] |
Cell Cycle Analysis
Treatment with this compound induces a significant arrest of BTC cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S phase.[1] This indicates a blockage at the G1/S checkpoint.
Table 2: Effect of this compound on Cell Cycle Distribution in GBC Cells (72h treatment)
| Cell Cycle Phase | Control (%) | This compound (2.5 µM) (%) | Change |
| Sub-G1 | ~25 | ~35 | Increase[1] |
| G0/G1 | Not specified | Not specified | Significant Increase[1] |
| S | Not specified | Not specified | Significant Decrease[1] |
| G2/M | Not specified | Not specified | Unchanged[1] |
Cancer Stem Cell Population
This compound has demonstrated the ability to reduce the population of cancer stem cells, a key driver of tumor recurrence and therapy resistance. This was evidenced by a reduction in aldehyde dehydrogenase 1 (ALDH1) positive cells and a decreased capacity for sphere formation.[1][3]
Table 3: Effect of this compound on Cancer Stem Cell Markers in GBC Cells (72h treatment)
| Marker | Control | This compound (1.25 µM) | Observed Effect |
| ALDH+ Cells | ~50% | ~20% | Significant Reduction[3] |
| Sphere Formation | Not specified | Not specified | Reduction in number and size[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on BTC cells.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation of BTC cell lines.
-
Method:
-
BTC cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of this compound concentrations (e.g., 0.04 - 20 µM) or a vehicle control (DMSO).
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Absorbance is measured using a microplate reader.
-
The percentage of viable cells is calculated relative to the vehicle-treated control cells.
-
IC50 values are calculated from the dose-response curves.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of BTC cells.
-
Method:
-
BTC cells (e.g., GBC cell line) are seeded in 6-well plates.
-
Cells are treated with this compound (e.g., 2.5 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Cells are harvested, washed with PBS, and fixed in ice-cold ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Western Blotting
-
Objective: To analyze the protein expression levels of BMI1 and its downstream targets.
-
Method:
-
BTC cells are treated with this compound or vehicle control.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against BMI1, H2AK119ub, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Sphere Formation Assay
-
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
-
Method:
-
Single-cell suspensions of BTC cells are plated in ultra-low attachment plates.
-
Cells are cultured in a serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
Cells are treated with this compound (e.g., 1.25 µM) or vehicle control.
-
The medium is replenished every 3-4 days.
-
After a defined period (e.g., 14 days), the number and size of the formed spheres (spheroids) are quantified under a microscope.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BMI1, leading to cell cycle arrest.
Experimental Workflow for Cell Viability
Caption: Workflow for assessing this compound's effect on cell viability.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects on BTC cells.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising agent for the treatment of biliary tract cancer.[1][2] Its ability to induce cell cycle arrest and target the cancer stem cell population addresses key mechanisms of tumor progression and resistance.[1][3] Future in vivo studies are warranted to confirm these findings in a more complex biological system and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, investigating potential synergistic effects with existing chemotherapeutic agents, such as cisplatin, could open new avenues for combination therapies in BTC.[1]
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Exploring the Anti-Myeloma Activity of PTC-209
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical anti-myeloma activity of PTC-209, a small molecule inhibitor of the Polycomb complex protein BMI-1. The data and protocols summarized herein are collated from peer-reviewed research to facilitate further investigation and drug development efforts in the field of multiple myeloma.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The Polycomb group protein BMI-1 is a putative oncogene that is overexpressed in multiple myeloma and is associated with tumor initiation, progression, and poor prognosis.[1][2] this compound has been identified as a specific inhibitor of BMI-1, demonstrating potent anti-myeloma activity in preclinical studies.[3][4] This document outlines the key findings related to this compound's efficacy, mechanism of action, and its impact on the tumor microenvironment.
Quantitative Data Summary
The anti-myeloma efficacy of this compound has been evaluated across various human myeloma cell lines (HMCLs). The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound on Human Myeloma Cell Lines
| Cell Line | IC50 Value (µM) | Notes | Reference |
| OPM-2 | <2 | [1] | |
| KMS-12-BM | <2 | [1] | |
| INA-6 | Most Responsive (up to 1.6 µM) | 48-hour treatment | [4][5] |
| U266-1970 | Least Responsive (up to 1.6 µM) | 48-hour treatment | [4][5] |
| HEK293T | 0.5 | [3] | |
| Six of Eight HMCLs | <2 | Range: 0.21–5.68 µM | [1][2] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis in Human Myeloma Cell Lines
| Parameter | Treatment | Observation | Reference |
| Cell Cycle | 1 µM this compound for 24h | Significant accumulation of cells in the G1 phase | [1] |
| Concurrent reduction of cells in S and G2M phases | [1] | ||
| Apoptosis | This compound Treatment | Significant induction of apoptosis in all HMCLs analyzed | [1][4] |
| 1 µM this compound | Significant correlation between viability at 96h and apoptotic cells at 72h | [2] | |
| This compound Treatment | Upregulation of NOXA (up to 3.6 ± 1.2-fold induction) | [2][6] | |
| Colony Formation | 1 µM this compound | Significant impairment in the number and size of colonies | [1] |
| OPM-2 | 215 ± 50 vs 105 ± 12 colonies (P=0.005) | [1] | |
| KMS-12-BM | 59 ± 12 vs 17 ± 3 colonies (P<0.001) | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-myeloma effects by modulating key signaling pathways that control cell cycle progression and apoptosis. The primary mechanism is the inhibition of BMI-1, which leads to downstream effects on critical regulatory proteins.
Caption: this compound signaling pathway in multiple myeloma.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-myeloma activity.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Culture: Human myeloma cell lines (e.g., OPM-2, KMS-12-BM, INA-6, U266-1970) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Drug Treatment: this compound is dissolved in DMSO and added to the wells at a range of concentrations (e.g., 0.01 to 10 µM). A DMSO-only control is included.
-
Incubation: Plates are incubated for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as AlamarBlue or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Absorbance or luminescence is measured using a plate reader. IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Cells are treated with this compound at various concentrations for 48 to 72 hours.
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.
Colony Formation Assay
This protocol assesses the effect of this compound on the self-renewal capacity of myeloma cells.
-
Cell Preparation: Single-cell suspensions of human myeloma cell lines are prepared.
-
Plating in Semi-Solid Media: Cells are plated in a semi-solid medium, such as methylcellulose, containing this compound (e.g., 1 µM) or DMSO.
-
Incubation: Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: The number and size of colonies are quantified using a microscope.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-myeloma activity of this compound.
Caption: General experimental workflow for this compound evaluation.
Impact on the Tumor Microenvironment
This compound not only directly targets myeloma cells but also impacts the supportive tumor microenvironment.[1][6] Studies have shown that this compound can:
-
Impair Osteoclast Formation: It significantly inhibits the development of osteoclasts, which are responsible for bone resorption and are a major hallmark of myeloma.[2]
-
Inhibit Angiogenesis: this compound has been shown to impair tube formation in vitro, suggesting an anti-angiogenic effect.[2][6]
-
Overcome Stromal-Mediated Drug Resistance: The anti-myeloma activity of this compound is maintained in the presence of stromal support and key myeloma growth factors like IGF-1 and IL-6.[2][6]
Synergistic Activity
This compound has demonstrated synergistic anti-myeloma activity when combined with other established anti-myeloma agents, including:
This suggests that targeting BMI-1 with this compound could be a promising component of combination therapies for multiple myeloma.
Conclusion
This compound is a potent inhibitor of BMI-1 with significant pre-clinical anti-myeloma activity. It effectively reduces the viability of myeloma cells by inducing G1 cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of key cell cycle and apoptotic regulators. Furthermore, this compound disrupts the supportive tumor microenvironment and shows synergistic effects with other anti-myeloma drugs. These findings strongly support the continued investigation of this compound and BMI-1 inhibition as a therapeutic strategy for multiple myeloma.
References
- 1. d-nb.info [d-nb.info]
- 2. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PTC-209: Detailed Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of PTC-209, a potent and specific small-molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1). BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene expression involved in cell cycle progression, self-renewal, and tumorigenesis.[1] this compound has been shown to exert anti-cancer effects across a variety of tumor types by inducing cell cycle arrest, apoptosis, and inhibiting cancer stem cell properties.[2][3]
Mechanism of Action
This compound functions by directly suppressing the expression of BMI-1.[2] This leads to a reduction in the PRC1-mediated mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a critical epigenetic modification for gene silencing.[1][2] The inhibition of BMI-1 by this compound results in the derepression of tumor suppressor genes, leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells.[2] Additionally, this compound has been shown to inhibit the phosphorylation of STAT3, a key signaling molecule in many cancers.[4][5]
Signaling Pathway
Caption: Mechanism of action of this compound, inhibiting BMI-1 and the STAT3 pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |
| HEK293T | Embryonic Kidney | 0.5 | Not Specified | Luciferase Reporter | [6][7] |
| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 h | WST-1 | [8] |
| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 h | WST-1 | [8] |
| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 h | WST-1 | [8] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time | Effect | Reference |
| Biliary Tract Cancer (various) | Biliary Tract | 0.04 - 20 | 72 h | Dose-dependent reduction in viability | [1] |
| Lung, Breast, Colon (various) | Lung, Breast, Colon | 0.01 - 10 | 24, 48, 72 h | Concentration- and time-dependent decrease in viability | [4][5] |
| Glioblastoma (U87MG, T98G) | Glioblastoma | 1, 10 | 4 days | Significant inhibition of proliferation | [2][9] |
| Cervical (C33A, HeLa, SiHa) | Cervical | 1, 2, 5, 10 | 7 days | Inhibition of colony formation | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound.
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from studies on biliary tract cancer cells.[1]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 to 20 µM.[1][4] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance on a microplate reader according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for BMI-1 and H2AK119ub
This protocol is a synthesized procedure based on multiple studies.[1][4][10]
Objective: To assess the effect of this compound on the protein levels of BMI-1 and its downstream target, H2AK119ub.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BMI-1, anti-H2AK119ub, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1.25 µM) or vehicle control for 72 hours.[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: BMI-1 (1:1000), H2AK119ub (1:300), β-actin (1:1000).[1]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:1000) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on findings in biliary tract and cervical cancer cells.[1][3]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 2.5 µM) or vehicle control for 24 to 72 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Diagram
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 5. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. google.com [google.com]
Optimal Concentration of PTC-209 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing PTC-209, a potent and specific inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), in cell culture experiments. The provided information, including optimal concentration ranges, detailed experimental procedures, and pathway diagrams, is intended to guide researchers in effectively using this compound to investigate its therapeutic potential and mechanism of action in various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets the expression of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI-1 is a well-established oncogene, overexpressed in a multitude of human cancers, where it plays a critical role in gene silencing, stem cell self-renewal, and tumorigenesis.[2][3] By inhibiting BMI-1, this compound has been shown to induce cell cycle arrest, apoptosis, and reduce the proliferation and viability of a broad spectrum of cancer cells.[3][4]
Mechanism of Action
This compound primarily functions by downregulating BMI-1 protein levels.[5] This leads to a reduction in the ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a hallmark of PRC1 activity, thereby de-repressing BMI-1 target genes, including tumor suppressors.[1][3] The consequence of BMI-1 inhibition is a cascade of cellular events including cell cycle arrest, typically at the G1/S checkpoint, and induction of apoptosis.[1][6] Interestingly, some studies have also reported that this compound's anti-cancer effects can involve the inhibition of the STAT3 signaling pathway.[4]
Caption: Inhibition of BMI-1 by this compound disrupts PRC1 function.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and the duration of treatment. The following tables summarize the effective concentrations and IC50 values reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| HEK293T | Embryonic Kidney | 0.5 | Not Specified |
| HCT116 | Colorectal | 0.00065 | 72 hours |
| HCT8 | Colorectal | 0.59 | 72 hours |
| HT-29 | Colorectal | 0.61 | 72 hours |
| C33A | Cervical | 12.4 ± 3.0 | 24 hours |
| HeLa | Cervical | 4.3 ± 1.8 | 24 hours |
| SiHa | Cervical | 21.6 ± 4.2 | 24 hours |
| U87MG | Glioblastoma | 4.39 | Not Specified |
| T98G | Glioblastoma | 10.98 | Not Specified |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Effective Concentrations of this compound for Various Assays
| Cell Line(s) | Cancer Type | Assay | Effective Concentration (µM) | Duration | Observed Effect |
| Biliary Tract Cancer Cells | Biliary Tract | Viability | 0.04 - 20 | 72 hours | Dose-dependent inhibition of proliferation.[1] |
| GBC | Biliary Tract | Cell Cycle Analysis | 2.5 | 72 hours | G0/G1 arrest, decrease in S phase.[1] |
| GBC | Biliary Tract | Clonogenic Assay | 1.25 | 7 - 14 days | Complete inhibition of clone growth.[1][10] |
| LNM35, A549 | Lung | Proliferation (BrdU) | 1 - 2.5 | 48 hours | Significant reduction in proliferation.[4] |
| MDA-MB-231 | Breast | Western Blot | 1 - 2.5 | 0.5 - 48 hours | Inhibition of STAT3 phosphorylation.[4] |
| HT-29 | Colon | Clonogenic Assay | 0.1 - 2.5 | 14 days | Reduction in colony formation.[4] |
| Cal27, FaDu | Head & Neck | Apoptosis | 10 | 48 hours | Increased apoptosis.[3] |
| Multiple Myeloma Cells | Multiple Myeloma | Viability | up to 1.6 | 48 hours | Reduced viability.[5] |
| U87MG | Glioblastoma | Western Blot | 1 - 10 | 4 days | Decrease in BMI-1 protein levels.[2][9] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal this compound concentration and assess its effects.
Caption: A general workflow for this compound experimentation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used in studies on various cancer cell lines.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.[4][11]
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 10 µM).[4][11] Treat cells in triplicate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Clonogenic Assay (Colony Formation Assay)
This protocol is based on procedures for assessing long-term survival.[4]
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 50-100 cells/well for A549, LNM35, MDA-MB-231, and HT-29 cells).[4]
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 2.5 µM) for 48 hours.[4]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture for an additional 10-14 days to allow for colony formation.[1][4]
-
Staining and Quantification: Wash colonies with PBS, fix, and stain with 0.5% crystal violet. Count the number of colonies.[4]
Cell Cycle Analysis
This protocol is designed to determine the effect of this compound on cell cycle distribution.[1][6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach approximately 70-80% confluency, treat with the desired concentration of this compound (e.g., 2.5 µM, 5 µM, or 10 µM) for 24 to 72 hours.[1][6]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[1]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for BMI-1 and Downstream Targets
This protocol is for assessing the on-target effect of this compound.[3][5]
-
Cell Seeding and Treatment: Seed cells in 100-mm dishes (e.g., 2 x 10^6 cells/dish) and allow them to adhere for 24 hours.[4] Treat with this compound (e.g., 1-10 µM) for various time points (e.g., 24 or 48 hours).[3][4][5]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BMI-1 and H2AK119ub overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[3][5]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The optimal concentration of this compound for cell culture experiments varies significantly across different cell lines and experimental endpoints. It is crucial to perform dose-response and time-course studies to determine the most effective concentration for a specific cell line and assay. The protocols and data provided herein serve as a comprehensive starting point for researchers investigating the anti-cancer properties of this compound. By carefully designing and executing these experiments, researchers can effectively elucidate the therapeutic potential and underlying mechanisms of this promising BMI-1 inhibitor.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 5. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
PTC-209 solubility and stability for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental application of PTC-209, a potent and selective inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). The provided protocols and data are intended to facilitate the effective use of this compound in a laboratory setting.
Product Information
-
Name: this compound
-
Synonyms: BMI-1 Expression Inhibitor, PTC209
-
CAS Number: 315704-66-6
-
Molecular Formula: C₁₇H₁₃Br₂N₅OS
-
Molecular Weight: 495.19 g/mol
Solubility
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can significantly decrease the solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 24.75 mg/mL[1] to 100 mg/mL[2][3] | The most common and recommended solvent for stock solutions. To aid dissolution, warming the tube to 37°C and sonication may be helpful[1]. |
| Ethanol | Insoluble[1][4] | Not a suitable solvent. |
| Water | Insoluble[1][4] | Not a suitable solvent. Direct dilution of DMSO stock into aqueous media should be done carefully to avoid precipitation. |
Stability and Storage
Proper storage of this compound in both powder and solution form is critical to maintain its activity and ensure experimental reproducibility.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Stability Period | Recommendations |
| Powder | -20°C | Up to 3 years[4] | Store in a tightly sealed vial, protected from light[3][5]. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[4] | Aliquot the stock solution to avoid repeated freeze-thaw cycles[4]. |
| -20°C | 1 to 6 months[2][3] | Use within the recommended timeframe. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily[6].
Mechanism of Action: The BMI-1 Signaling Pathway
This compound functions as a specific inhibitor of BMI-1 expression[6]. BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator. PRC1, often in concert with PRC2, mediates gene silencing through the mono-ubiquitination of histone H2A on lysine 119 (H2AK119ub1)[1][7]. This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors like the INK4a/ARF locus (encoding p16INK4a and p14ARF)[6]. By inhibiting BMI-1, this compound prevents the formation of a functional PRC1 complex, leading to the de-repression of these tumor suppressor genes and subsequent cell cycle arrest and apoptosis[3][6].
Caption: BMI-1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common assays utilizing this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vitro experiment with this compound.
Caption: A general workflow for in vitro experiments using this compound.
Protocol: Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium[8]. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Typical final concentrations for a dose-response curve range from 0.01 to 10 µM[8]. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[8].
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.8 µM) and a vehicle control for the appropriate duration (e.g., 48 hours)[8].
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol: Sphere Formation Assay
This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
This compound stock solution
-
Ultra-low attachment plates (e.g., 24-well or 96-well)
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Trypsin-EDTA
-
40 µm cell strainer
Procedure:
-
Culture cells in the presence of various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle for a pre-treatment period (e.g., 4 days)[4].
-
Wash the cells to remove the drug.
-
Harvest the cells and ensure a single-cell suspension by passing them through a 40 µm cell strainer[9].
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in serum-free sphere formation medium at a low density (e.g., 2,000 cells/mL)[10].
-
Plate the cell suspension into ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO₂ incubator for 7-14 days. Add fresh medium every 4-6 days[9].
-
Count the number of spheres (typically >50 µm in diameter) formed in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.
Concluding Remarks
This compound is a valuable tool for investigating the role of BMI-1 in cancer biology and for preclinical studies. Adherence to these guidelines for its solubilization, storage, and application in well-defined experimental protocols will contribute to the generation of reliable and reproducible data. Researchers should always consult the specific product datasheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bmi-1: A master regulator of head and neck cancer stemness [frontiersin.org]
- 4. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 5. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Polycomb repressive complex 1: Regulators of neurogenesis from embryonic to adult stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 10. Isolation of cancer stem cells by sphere formation assay [protocols.io]
Application Notes and Protocols for PTC-209 Stock Solution Preparation and Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PTC-209 is a potent and selective small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2][3] BMI-1 is a core component of the Polycomb repressive complex 1 (PRC1) and plays a crucial role in epigenetic regulation, stem cell self-renewal, and oncogenesis.[4] this compound has been shown to downregulate BMI-1 expression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer models.[4][5] These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in cell culture experiments.
I. This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 315704-66-6 | [1][3][6] |
| Molecular Formula | C₁₇H₁₃Br₂N₅OS | [2][3][6] |
| Molecular Weight | 495.19 g/mol | [2] |
| Appearance | Light yellow powder | |
| Solubility | Soluble in DMSO (≥24.75 mg/mL); Insoluble in water and ethanol | [1][3] |
II. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Precautionary Measures: this compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculating the required amount of this compound and DMSO:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 495.19 g/mol = 4.95 mg
-
-
Dissolving this compound:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. To aid dissolution, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period.[3][7]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration is generally not recommended for DMSO-based solutions as it can be difficult and may lead to loss of compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots as recommended in the table below.
-
| Storage Condition | Duration | Reference |
| -20°C | Up to 1 month | [1][2] |
| -80°C | Up to 6 months | [1][2] |
Note: Before use, allow the frozen aliquot to thaw at room temperature.
III. Cell Treatment Protocol
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microplates (e.g., 96-well, 24-well, or 6-well plates)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed the cells in the appropriate microplate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours before treatment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of this compound for cell treatment typically ranges from 0.01 µM to 10 µM.[1][8]
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as was used for the highest concentration of this compound. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced cytotoxicity.[9]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the freshly prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
-
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or CellTiter-Glo assays), apoptosis (e.g., caspase activity assays), cell cycle progression (e.g., flow cytometry), or protein expression (e.g., Western blotting).[4][8]
IV. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its use in cell treatment.
Caption: this compound inhibits BMI-1, a key component of the PRC1 complex, leading to cell cycle arrest and apoptosis. It also inhibits the phosphorylation of STAT3 and AKT.
Caption: Experimental workflow for preparing this compound stock solution and treating cells for subsequent analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astorscientific.us [astorscientific.us]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Observing Apoptotic Effects of PTC-209
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing PTC-209 to induce apoptosis in cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI1), a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Aberrant expression of BMI1 is common in many cancers and is associated with tumor progression and resistance to therapy.[3][4] this compound exerts its anti-cancer effects by downregulating BMI1, leading to cell cycle arrest and induction of apoptosis in various cancer cell types.[1][3][5] The optimal treatment duration to observe these apoptotic effects can vary depending on the cell line and experimental conditions.
Data Presentation
The following table summarizes the quantitative data on the apoptotic effects of this compound at different treatment durations and concentrations across various cancer cell lines.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Percent Apoptosis (Annexin V+) | Reference |
| C33A | Cervical Cancer | 5 | 24 | 6.6% | [3] |
| C33A | Cervical Cancer | 10 | 24 | 10.5% | [3] |
| HeLa | Cervical Cancer | 5 | 24 | 19.2% | [3] |
| HeLa | Cervical Cancer | 10 | 24 | 34.1% | [3] |
| SiHa | Cervical Cancer | 5 | 24 | 8.1% | [3] |
| SiHa | Cervical Cancer | 10 | 24 | 15.4% | [3] |
| INA-6 | Multiple Myeloma | 0.8 | 48 | Increased Annexin V/PI positive cells | [5] |
| RPMI-8226 | Multiple Myeloma | 0.8 | 48 | Increased Annexin V/PI positive cells | [5] |
| JJN3 | Multiple Myeloma | 0.8 | 48 | Increased Annexin V/PI positive cells | [5] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 10 | 48 | 7.81% | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 10 | 48 | 9.03% | [6] |
Note: In some studies on biliary tract cancer, this compound primarily induced cell cycle arrest at the G1/S checkpoint with only a slight enhancement of caspase activity, suggesting that the induction of apoptosis may be cell-type dependent.[2][7]
Signaling Pathway
This compound induces apoptosis by inhibiting BMI1, a key component of the PRC1 complex. This inhibition leads to the de-repression of target genes that promote apoptosis and cell cycle arrest.
Caption: this compound inhibits BMI1, leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Cell culture plates or flasks
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and plasma membrane integrity.[8]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Following this compound treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[2]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Caspase Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit or similar
-
Plate reader (luminometer or fluorometer)
Procedure:
-
After this compound treatment in a 96-well plate, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Conclusion
This compound is a valuable tool for studying the role of BMI1 in cancer cell survival and for inducing apoptosis in susceptible cell lines. The provided protocols and data serve as a guide for designing and executing experiments to investigate the apoptotic effects of this compound. Researchers should optimize treatment concentrations and durations for their specific cell models to achieve the desired biological response.
References
- 1. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing cell viability after PTC-209 treatment.
Application Notes
This document provides a comprehensive protocol for assessing the viability of cancer cells following treatment with PTC-209, a potent and specific inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] this compound has been shown to reduce the viability of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3][4][5] These protocols are intended for researchers in oncology, drug discovery, and cell biology to evaluate the cytotoxic and cytostatic effects of this compound. The methodologies described include both metabolic assays to determine overall cell health and a more detailed analysis of apoptosis induction.
This compound is a small molecule that specifically targets BMI-1, a key component of the Polycomb Repressive Complex 1 (PRC1).[4] BMI-1 is often overexpressed in various cancers and plays a crucial role in cell self-renewal and tumorigenesis.[3][6] By inhibiting BMI-1, this compound can lead to a reduction in cancer cell growth and a decrease in cancer stem cell properties.[4] The following protocols detail methods to quantify these effects.
Data Presentation
The quantitative data generated from the described experiments can be summarized in the following tables for clear comparison and analysis.
Table 1: this compound IC₅₀ Values Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Assay Method |
| HEK293T | Embryonic Kidney | Not Specified | 0.5 | Reporter Assay |
| HCT-116 | Colorectal Cancer | 72 | 0.65 (nM) | SRB Assay |
| HT-29 | Colorectal Cancer | 72 | 0.61 | SRB Assay |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | 48 | up to 1.6 | AlamarBlue Assay |
| Biliary Tract Cancer (BTC) Cell Lines | Biliary Tract Cancer | 72 | Dose-dependent reduction | Not Specified |
| C33A | Cervical Cancer | 24 | 12.4 ± 3.0 | Cell Viability Assay |
| HeLa | Cervical Cancer | 24 | 4.3 ± 1.8 | Cell Viability Assay |
| SiHa | Cervical Cancer | 24 | 21.6 ± 4.2 | Cell Viability Assay |
Note: IC₅₀ values can vary depending on the cell line, assay method, and experimental conditions.[7]
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| C33A | 5 | 24 | 6.6 |
| C33A | 10 | 24 | 10.5 |
| HeLa | 5 | 24 | 19.2 |
| HeLa | 10 | 24 | 34.1 |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits BMI-1, leading to decreased gene repression and subsequent apoptosis and cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into 96-well plates for viability assays or 6-well plates for flow cytometry at a predetermined optimal density.
-
Allow cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[1][8]
Metabolic Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following this compound treatment in a 96-well plate, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After this compound treatment in 6-well plates, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing cell viability after this compound treatment.
Caption: Workflow for assessing cell viability after this compound treatment, from cell preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Analysis of BMI-1 Expression Following PTC-209 Treatment Using Western Blot
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analysis of B-lymphoma Moloney murine leukemia virus insertion region 1 homolog (BMI-1) protein expression following treatment with PTC-209, a potent and selective inhibitor of BMI-1.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene expression involved in cell cycle progression, apoptosis, and stem cell self-renewal.[3][4] Overexpression of BMI-1 is implicated in the pathogenesis and progression of various cancers, making it an attractive therapeutic target.[5][6] this compound has been shown to downregulate BMI-1 protein levels, leading to anti-tumor effects such as reduced cell viability, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[3][7][8][9]
Western blotting is a fundamental technique to quantify changes in BMI-1 protein expression in response to this compound treatment. This document offers a comprehensive guide to performing and interpreting these experiments.
Mechanism of Action of this compound on BMI-1
This compound is a small molecule inhibitor that has been shown to decrease the protein levels of BMI-1.[3][7] The precise mechanism of this compound-mediated BMI-1 downregulation appears to be complex and potentially cell-type dependent. Some studies indicate that this compound acts at a post-transcriptional level, reducing BMI-1 protein without affecting its mRNA levels.[7][10] Other reports suggest that this compound can also lead to a decrease in BMI-1 mRNA expression.[8] The downstream consequence of BMI-1 inhibition by this compound includes a reduction in the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark mediated by the PRC1 complex.[3][7]
Key Experimental Data
The following tables summarize quantitative data from representative studies on the effects of this compound on cell viability and BMI-1 expression.
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) |
| HCT116 | Colorectal Cancer | 0.5 (IC50) | Not Specified | 50 |
| Multiple Myeloma (RPMI-8226) | Multiple Myeloma | 0.8 | 48 | Significant increase in apoptosis |
| Biliary Tract Cancer (GBC) | Biliary Tract Cancer | 1.25 | 72 | Significant inhibition of proliferation |
| Cervical Cancer (HeLa, SiHa, C33A) | Cervical Cancer | 1 - 2 | 24 | Significant cytotoxicity |
| Glioblastoma (U87MG, T98G) | Glioblastoma | 1 - 10 | 96 | Significant inhibition of proliferation |
| Lung Cancer (LNM35, A549) | Lung Cancer | 0.01 - 10 | 24, 48, 72 | Concentration and time-dependent decrease |
| Breast Cancer (MDA-MB-231, T47D) | Breast Cancer | 0.01 - 10 | 24, 48, 72 | Concentration and time-dependent decrease |
| Colon Cancer (HT-29, HCT-116) | Colon Cancer | 0.01 - 10 | 24, 48, 72 | Concentration and time-dependent decrease |
Table 2: Effect of this compound on BMI-1 and H2AK119ub Protein Levels
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Change in BMI-1 Protein Level | Change in H2AK119ub Protein Level |
| Multiple Myeloma (various) | Multiple Myeloma | 0.8 | 48 | Downregulation | Reduction |
| Biliary Tract Cancer (GBC) | Biliary Tract Cancer | 1.25 | 72 | Clear decline | Reduction |
| Glioblastoma (U87MG) | Glioblastoma | 1 - 10 | 96 | Downregulation | Not Specified |
| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | 10 | 48 | Downregulation | Significant downregulation |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate cell culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) should be included in all experiments.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[11]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[11]
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 5-20 minutes at 4°C to pellet insoluble material.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA or Bradford assay.
Western Blot Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
-
SDS-PAGE Gel Electrophoresis:
-
Load equal amounts of protein (typically 10-50 µg per lane) onto an SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG, HRP-linked).
-
Incubate for 1 hour at room temperature with gentle agitation.[13]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To analyze a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with the antibody for the loading control.
-
Visualizations
Signaling Pathway of BMI-1 Inhibition by this compound
References
- 1. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BMI-1, a promising therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for PTC-209 in Head and Neck Squamous Cell Carcinoma (HNSCC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, often characterized by therapeutic resistance and high rates of recurrence. A subpopulation of cancer stem cells (CSCs) is thought to drive these aggressive features. The Polycomb group protein BMI1 is a key regulator of stem cell self-renewal and is frequently overexpressed in HNSCC, making it a compelling therapeutic target. PTC-209 is a potent and specific small molecule inhibitor of BMI1. These application notes provide a comprehensive overview of the use of this compound in HNSCC research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound functions by inhibiting the expression of BMI1, a core component of the Polycomb Repressive Complex 1 (PRC1).[1] BMI1 plays a crucial role in epigenetic gene silencing, including the repression of tumor suppressor genes like those at the INK4a/ARF locus (p16 and p14ARF), which are critical for cell cycle control and senescence. By inhibiting BMI1, this compound leads to the de-repression of these tumor suppressors, resulting in cell cycle arrest and apoptosis.[1] Furthermore, this compound has been shown to reduce BMI1 protein levels through post-transcriptional repression and by promoting its ubiquitin-proteasomal degradation.[2][3] A key downstream effect of BMI1 inhibition is the reduction of H2A ubiquitination, a histone mark associated with transcriptional repression.
Applications in HNSCC Research
This compound has demonstrated significant anti-tumor activity in HNSCC preclinical models, positioning it as a valuable tool for a range of research applications:
-
Inhibition of Cell Proliferation and Viability: this compound effectively reduces the proliferation and viability of HNSCC cell lines.[2]
-
Induction of Cell Cycle Arrest and Apoptosis: The compound induces a G1-phase cell cycle arrest and promotes programmed cell death in HNSCC cells.[2]
-
Suppression of Cancer Stem Cell Properties: this compound has been shown to decrease the formation of tumorspheres, a key characteristic of CSCs, and reduce the population of cells with high aldehyde dehydrogenase (ALDH) activity, a widely used CSC marker.[2]
-
Inhibition of Migration and Invasion: The migratory and invasive potential of HNSCC cells is compromised by treatment with this compound.[2]
-
Enhancement of Chemosensitivity: this compound can sensitize HNSCC cells to conventional chemotherapeutic agents such as cisplatin and 5-fluorouracil (5-FU).[2]
-
In Vivo Tumor Growth Inhibition: In animal models, this compound has been shown to significantly reduce the growth of HNSCC xenografts.[2]
Data Presentation
In Vitro Efficacy of this compound in HNSCC Cell Lines
| Cell Line | Assay | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cal27 | Western Blot | 10 µM | 48 hours | Significant reduction in BMI1 protein levels | [2][3] |
| FaDu | Western Blot | 10 µM | 48 hours | Significant reduction in BMI1 protein levels | [2][3] |
| Cal27 | MTT Assay | 10 µM | 72 hours | Impaired cell proliferation | [2] |
| FaDu | MTT Assay | 10 µM | 72 hours | Impaired cell proliferation | [2] |
| Cal27 | Apoptosis Assay | Not specified | Not specified | Increased apoptosis | [2] |
| FaDu | Apoptosis Assay | Not specified | Not specified | Increased apoptosis | [2] |
| Cal27 | Tumorsphere Formation | Not specified | Not specified | Reduced number and size of tumorspheres | [2] |
| FaDu | Tumorsphere Formation | Not specified | Not specified | Reduced number and size of tumorspheres | [2] |
| Cal27 | ALDH Activity | Not specified | Not specified | Reduction in ALDH1+ subpopulation | [2] |
| FaDu | ALDH Activity | Not specified | Not specified | Reduction in ALDH1+ subpopulation | [2] |
In Vivo Efficacy of this compound in HNSCC Xenograft Model
| Animal Model | HNSCC Cell Line | This compound Dose | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Nude Mice | FaDu | 30 mg/kg | Subcutaneous | Daily for 15 days | Significant reduction in tumor growth | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability of HNSCC cells.
Materials:
-
HNSCC cell lines (e.g., Cal27, FaDu)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HNSCC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in HNSCC cells following this compound treatment.
Materials:
-
HNSCC cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HNSCC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for BMI1 Expression
Objective: To determine the effect of this compound on BMI1 protein levels in HNSCC cells.
Materials:
-
HNSCC cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BMI1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat HNSCC cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BMI1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Tumorsphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of HNSCC CSCs.
Materials:
-
HNSCC cell lines
-
This compound
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
40 µm cell strainer
Protocol:
-
Harvest HNSCC cells and resuspend them in serum-free sphere medium.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Count the number of tumorspheres (typically >50 µm in diameter) per well under a microscope.
-
For serial passaging, collect the primary tumorspheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an HNSCC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HNSCC cell line (e.g., FaDu)
-
Matrigel
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of HNSCC cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily via subcutaneous injection for a specified period (e.g., 15 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: this compound inhibits BMI1, leading to reduced H2A ubiquitination and de-repression of the INK4a/ARF locus, which in turn induces cell cycle arrest and apoptosis, ultimately suppressing tumor growth.
Caption: In vitro experimental workflow for evaluating the effects of this compound on HNSCC cell lines.
Caption: In vivo experimental workflow for assessing the anti-tumor efficacy of this compound in an HNSCC xenograft model.
References
Application Notes and Protocols for In Vivo Administration of PTC-209 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the BMI-1 inhibitor, PTC-209, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound against various cancer types.
Introduction
This compound is a small molecule inhibitor that targets B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] BMI-1 is an oncogene that is overexpressed in a variety of human cancers and plays a crucial role in cancer cell proliferation, invasion, metastasis, and the self-renewal of cancer stem cells (CSCs).[4][5] By inhibiting BMI-1, this compound has been shown to impede tumor growth and reduce the frequency of functional cancer-initiating cells in several preclinical cancer models.[2][3] These notes summarize the in vivo efficacy of this compound and provide detailed protocols for its use in xenograft studies.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Model | This compound Dosage and Administration | Key Findings | Reference(s) |
| Glioblastoma | U87MG, TPC-1115 | Nude mice (intracerebral injection) | Not specified in abstract | Significantly abrogated tumor growth and extended survival of tumor-bearing mice.[2] | [2] |
| Colorectal Cancer | Primary human colon cancer, LIM1215, HCT116 | Nude mice | 60 mg/kg/day, subcutaneous (s.c.) | Halted growth of pre-established tumors and reduced the frequency of functional colorectal cancer-initiating cells.[3] | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27, FaDu | Nude mice | 30 mg/kg, every day, subcutaneous (s.c.) for 15 days | Significantly reduced tumor growth.[6] | [6] |
| Breast Cancer | FMMC 419II (mouse mammary tumor cells) | Not specified | 2.5 µM | Decreased Bmi-1 protein expression.[7] | [7] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Establishment
This protocol outlines the general procedure for establishing xenograft tumors in mice, which is a prerequisite for testing the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., nude mice, NOD/SCID mice)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with culture medium containing serum.
-
Collect the cells and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a PBS/Matrigel mixture.
-
-
Cell Injection:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse. The number of cells to be injected will vary depending on the cell line (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)[3]
-
Syringes and needles for injection
-
Tumor-bearing mice
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For administration, dilute the stock solution to the desired final concentration with a vehicle appropriate for in vivo use. A common vehicle formulation is DMSO, PEG300, Tween 80, and saline.[3] For subcutaneous injection, this compound can also be suspended in corn oil.[3]
-
-
Administration:
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Visualization of Signaling Pathways and Workflows
BMI-1 Signaling Pathway
The following diagram illustrates the central role of BMI-1 in promoting cancer cell proliferation and survival, and how this compound intervenes in this pathway. BMI-1 is a core component of the PRC1 complex, which mediates gene silencing by ubiquitinating histone H2A.[1] This repression of tumor suppressor genes like p16INK4a and p14ARF leads to cell cycle progression and inhibition of apoptosis.[4][5]
Caption: The BMI-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Efficacy Study
The diagram below outlines a typical experimental workflow for evaluating the anti-tumor effects of this compound in a mouse xenograft model.
Caption: A standard workflow for a this compound mouse xenograft study.
Logical Relationship of this compound's Anti-Cancer Effects
This diagram illustrates the cascading effects of this compound treatment, from the molecular level to the organismal level.
Caption: Logical flow of this compound's anti-tumor mechanisms.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by PTC-209 using Flow Cytometry
Introduction
PTC-209 is a potent and specific small-molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI1).[1][2][3] BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in a variety of human cancers, where it plays a critical role in tumor progression and the self-renewal of cancer stem cells.[2][4] By inhibiting BMI1, this compound has been shown to disrupt these processes, leading to the induction of cell cycle arrest and apoptosis in various cancer cell lines, including those from colorectal, cervical, and head and neck cancers.[1][2][5] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells following exposure to this compound using the Annexin V and Propidium Iodide (PI) staining method with flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8] Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (less common).
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cancer cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. The final concentrations should be chosen based on previous studies or a preliminary dose-response experiment (e.g., 1 µM, 5 µM, 10 µM).[2] Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[2]
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well into separate flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 400-600 x g for 5 minutes at room temperature.[9] Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9] Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation
Table 1: Effect of this compound on Apoptosis in Cervical Cancer Cell Lines after 24-hour treatment [11]
| Cell Line | This compound Concentration (µM) | Total Apoptosis (%) (Annexin V+/PI- & Annexin V+/PI+) |
| C33A | 0 | 3.5 |
| 5 | 6.6 | |
| 10 | 10.5 | |
| HeLa | 0 | 10.3 |
| 5 | 19.2 | |
| 10 | 34.1 | |
| SiHa | 0 | Not specified |
| 10 | ~15.5 (early and late) |
Table 2: Effect of this compound on Apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [5]
| Cell Line | This compound Treatment | Percentage of Apoptotic Cells (%) |
| Cal27 | Control | 3.16 |
| This compound | 7.81 | |
| FaDu | Control | 2.84 |
| This compound | 9.03 |
Visualizations
References
- 1. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PTC-209 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BMI-1 inhibitor, PTC-209. Inconsistent results in scientific experiments can arise from various factors, and this guide aims to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that primarily targets B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which is involved in epigenetic gene silencing.[3] By inhibiting BMI-1, this compound is expected to reduce the ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a key function of the PRC1 complex, leading to the de-repression of target genes.[3][4] This ultimately can result in cell cycle arrest and a reduction in cancer cell proliferation.[3][4]
Q2: I am observing inconsistent effects of this compound on cell viability across different cancer cell lines. Why might this be?
A2: The cytotoxic effects of this compound can be highly cell-line dependent.[3] Studies have shown varying IC50 values and responses in different cancer types, including biliary tract, colorectal, cervical, and glioblastoma.[1][3][4][5] For instance, some cell lines may undergo apoptosis, while others primarily exhibit a halt in cellular growth (cytostatic effect).[3] One study on biliary tract cancer cells found that one cell line (EGi-1) was non-responsive to this compound, which could be due to genetic alterations in the BMI1 gene or its downstream targets.[3] It is crucial to determine the optimal concentration and incubation time for each specific cell line being investigated.
Q3: My results show that this compound is not inducing apoptosis in my cell line of interest. Is this expected?
A3: Not all cell lines undergo apoptosis in response to this compound treatment. While some studies have reported this compound-induced apoptosis, characterized by increased caspase-3/7 activity[6][7], others have found that the primary effect is cell cycle arrest at the G1/S checkpoint with only a slight increase in caspase activity.[3] For example, in several biliary tract cancer cell lines, this compound was observed to primarily stop cellular growth rather than induce apoptosis.[3] Therefore, a lack of significant apoptosis does not necessarily indicate that the compound is inactive. It is recommended to assess other endpoints such as cell cycle progression and proliferation markers (e.g., BrdU incorporation).[3][6]
Q4: I am seeing a decrease in cell viability, but Western blot analysis does not show a significant decrease in BMI-1 protein levels. What could be the reason?
A4: Interestingly, some studies have reported that while this compound treatment leads to a reduction in the functional activity of the PRC1 complex (e.g., decreased H2AK119ub), it does not always result in a corresponding decrease in the total protein levels of BMI-1.[7] In some multiple myeloma cell lines, this compound treatment even led to an increase in BMI-1 transcript levels, while still downregulating BMI-1 protein and the associated H2AK119ub mark.[7] This suggests a post-transcriptional or post-translational mechanism of action. It is also important to consider that this compound may have off-target effects or affect downstream signaling pathways independently of direct BMI-1 protein degradation. For instance, this compound has been shown to inhibit STAT3 phosphorylation.[2][6]
Q5: What are the recommended solvent and storage conditions for this compound?
A5: this compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL. It is recommended to prepare stock solutions in fresh, high-quality DMSO as moisture can reduce solubility.[1] For storage, stock solutions should be aliquoted and frozen at -20°C or -80°C.[2] Stock solutions are reported to be stable for up to 6 months at -20°C. Repeated freeze-thaw cycles should be avoided.[8]
Troubleshooting Guides
Issue 1: Low or No Activity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell line.[3][6] |
| Insufficient Incubation Time | The effects of this compound are time-dependent.[6] Consider extending the incubation period (e.g., 24, 48, 72 hours) to observe a significant effect.[2][6] |
| Compound Instability | Ensure proper storage of this compound stock solutions (-20°C or -80°C in aliquots).[2] Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions from the stock for each experiment. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound.[3] Consider testing a different cell line known to be sensitive to this compound as a positive control. |
| Solubility Issues | Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inaccurate concentrations. Using fresh DMSO is recommended as absorbed moisture can decrease solubility.[1] |
Issue 2: Inconsistent Western Blot Results for BMI-1 and Downstream Targets
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Validate the specificity of your primary antibodies for BMI-1 and H2AK119ub using positive and negative controls. |
| Timing of Analysis | The effect of this compound on protein levels can be time-dependent. Perform a time-course experiment (e.g., 0.5, 2, 6, 24, 48 hours) to identify the optimal time point for observing changes in protein expression.[6] |
| Post-transcriptional Regulation | As noted in the FAQs, this compound's effect on BMI-1 protein levels can be complex and may not always correlate with mRNA levels.[7] Focus on assessing the functional output of PRC1, such as the levels of H2AK119ub, which is a more direct indicator of complex activity.[3][7] |
| Alternative Signaling Pathways | Consider that this compound may be acting through alternative pathways in your cell line. Investigate other potential targets, such as the STAT3 pathway, which has been shown to be inhibited by this compound.[2][6] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HEK293T | Embryonic Kidney | 0.5 | Not Specified |
| HT-29 | Colon | 0.61 | 72 hours |
| C33A | Cervical | 12.4 ± 3.0 | 24 hours |
| HeLa | Cervical | 4.3 ± 1.8 | 24 hours |
| SiHa | Cervical | 21.6 ± 4.2 | 24 hours |
| U87MG | Glioblastoma | 4.39 | 48 hours |
| T98G | Glioblastoma | 10.98 | 48 hours |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.[6]
-
Incubation: Allow cells to adhere for 24 hours.[6]
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01–10 µM) or DMSO as a vehicle control.[6]
-
Incubation: Incubate for 24, 48, or 72 hours.[6]
-
Assay: Determine cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.[6]
Western Blotting
-
Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 100-mm dish and allow to adhere for 24 hours. Treat with this compound (e.g., 1 and 2.5 µM) or DMSO for various time points (e.g., 0.5, 2, 6, 24, 48 hours).[6]
-
Protein Extraction: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., BMI-1, H2AK119ub, STAT3, p-STAT3).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system.[3]
Clonogenic Assay
-
Cell Seeding: Seed a low density of cells (e.g., 50-100 cells/well) in a 6-well plate.[6]
-
Incubation and Treatment: Allow cells to adhere for 24 hours, then treat with this compound for 48 hours.[6]
-
Colony Formation: Remove the treatment medium and culture the cells in fresh medium for an additional 14 days to allow for colony formation.[6]
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing more than 50 cells.[6]
Visualizations
Caption: this compound inhibits BMI-1, leading to reduced H2AK119ub and de-repression of tumor suppressor genes.
Caption: this compound can inhibit STAT3 phosphorylation, potentially through downregulation of gp130.
Caption: A typical experimental workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 7. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Reasons for lack of PTC-209 efficacy in certain cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTC-209. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the reasons for the lack of efficacy in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that primarily targets the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), an epigenetic regulator that silences tumor suppressor genes.[1][2] this compound downregulates BMI-1 protein levels, which in turn reduces the PRC1-mediated monoubiquitylation of histone H2A at lysine 119 (H2AK119ub). This leads to the de-repression of downstream target genes, such as the cell cycle inhibitor p16INK4A, resulting in anti-cancer effects.[3]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has been shown to have off-target effects, most notably the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[4][5] This inhibition occurs by decreasing the expression of the glycoprotein 130 (gp130) and can be observed as early as 30 minutes post-treatment.[4] The anti-cancer effects of this compound in some cell lines may be attributable, at least in part, to this inhibition of the STAT3 signaling pathway.[4]
Q3: What are the expected cellular outcomes after treating sensitive cells with this compound?
A3: The cellular response to this compound is cell-line dependent but generally includes one or more of the following:
-
Cell Cycle Arrest: Many cell lines undergo cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][2][3]
-
Induction of Apoptosis: this compound can induce apoptosis, as evidenced by increased caspase-3/7 activity and a higher percentage of Annexin V-positive cells in some cancer cell lines, particularly in multiple myeloma.[6]
-
Inhibition of Cell Proliferation and Viability: A dose- and time-dependent decrease in cell viability is a common outcome in sensitive cell lines.[4][7]
-
Reduced Cancer Stem Cell (CSC) Properties: The inhibitor can impair the self-renewal of cancer-initiating cells, leading to reduced sphere formation and a decrease in the aldehyde dehydrogenase 1 (ALDH1)+ subpopulation in certain cancer models.[3]
Q4: Is the basal expression level of BMI-1 a reliable predictor of this compound efficacy?
A4: Not necessarily. Studies have shown that there is no significant correlation between the basal mRNA or protein expression levels of BMI-1 and the IC50 values of this compound in several cancer types, including multiple myeloma and biliary tract cancer.[2][8] For instance, the EGi-1 biliary tract cancer cell line, which has high BMI-1 expression, is non-responsive to this compound.[1] This suggests that other factors, such as the status of downstream pathways or off-target effects, play a crucial role in determining sensitivity.
Troubleshooting Guide: Lack of this compound Efficacy
Q5: My cells are not responding to this compound treatment. What are the potential reasons?
A5: A lack of efficacy of this compound in your cell line of interest can be attributed to several factors. Below are the most common reasons and troubleshooting steps.
1. Cell Line-Specific Resistance:
-
Potential Cause: The cell line may possess intrinsic resistance mechanisms. For example, the biliary tract cancer cell line EGi-1 shows a lack of response despite high BMI-1 expression.[1] The reasons for this are speculated to be genetic alterations in the BMI1 gene or in downstream genes that bypass the need for BMI-1-mediated repression.[1]
-
Troubleshooting Steps:
-
Literature Review: Check if your cell line has been previously reported as non-responsive to this compound or other BMI-1 inhibitors.
-
Positive Control: Test this compound on a known sensitive cell line (e.g., A549, MDA-MB-231, or multiple myeloma cell lines like INA-6 and RPMI-8226) in parallel to confirm the compound's activity.[4][6]
-
Pathway Analysis: Investigate the genetic and expression status of key downstream targets of BMI-1, such as the CDKN2A locus (encoding p16/INK4a and p14/ARF). Mutations or deletions in these genes could render the cells insensitive to BMI-1 inhibition.
-
2. Off-Target Pathway Independence:
-
Potential Cause: The anti-cancer effects of this compound can be partially mediated by the inhibition of STAT3 phosphorylation.[4] If your cell line's growth and survival are not dependent on the STAT3 signaling pathway, you may observe a reduced effect.
-
Troubleshooting Steps:
-
Assess STAT3 Activity: Use Western blotting to determine the basal level of phosphorylated STAT3 (p-STAT3) in your untreated cells. If p-STAT3 is low or absent, the off-target effect of this compound on this pathway is unlikely to contribute significantly to cell death.
-
Confirm STAT3 Inhibition: Treat your cells with this compound and measure the levels of p-STAT3 to confirm that the drug is engaging this off-target.[4]
-
3. Sub-optimal Experimental Conditions:
-
Potential Cause: The concentration of this compound may be too low, or the treatment duration too short to elicit a response. The effect of this compound is both dose- and time-dependent.[7]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 value for your specific cell line.[2]
-
Time Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the dynamics of the response.[7]
-
4. Variable Cellular Outcomes:
-
Potential Cause: You may be looking for a specific outcome (e.g., apoptosis) that is not the primary response in your cell line. In some cells, this compound induces cell cycle arrest rather than significant apoptosis.[2]
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HEK293T | Embryonic Kidney | 0.5 | Not Specified | [9] |
| U87MG | Glioblastoma | 4.39 | 48 hours | [2] |
| T98G | Glioblastoma | 10.98 | 48 hours | [2] |
| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 hours | [9] |
| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 hours | [9] |
| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 hours | [9] |
| INA-6 | Multiple Myeloma | <2 | 48 hours | [8] |
| U266-1970 | Multiple Myeloma | 5.68 | 48 hours | [8] |
Note: IC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (0.1% DMSO) in triplicate.
-
Incubate for 24, 48, or 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP, which indicates the presence of metabolically active cells.[7]
-
2. Western Blot Analysis for BMI-1 and p-STAT3
-
Objective: To assess the on-target (BMI-1 reduction) and off-target (p-STAT3 inhibition) effects of this compound.
-
Methodology:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 30 minutes for p-STAT3, 48 hours for BMI-1).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BMI-1, p-STAT3, total STAT3, and a loading control (e.g., β-actin or β-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat approximately 1x10^6 cells with this compound or vehicle control for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The percentages of cells in the sub-G1, G0/G1, S, and G2/M phases are quantified using appropriate software.[2][6]
-
Visualizations
Caption: On-target signaling pathway of this compound via BMI-1 inhibition.
Caption: Off-target signaling pathway of this compound via STAT3 inhibition.
Caption: Troubleshooting workflow for lack of this compound efficacy.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Addressing PTC-209 solubility issues in aqueous solutions.
Welcome to the technical support center for PTC-209. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during experiments with this compound, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
Answer:
Precipitation of this compound upon dilution of a DMSO stock into aqueous media is a common issue due to its low water solubility. Here is a step-by-step troubleshooting workflow to address this:
Caption: A troubleshooting workflow for this compound precipitation.
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution is clear and fully dissolved. This compound is soluble in DMSO at high concentrations (e.g., ≥24.75 mg/mL)[1][2].
-
If you observe crystals in your DMSO stock, gently warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes to aid dissolution[1][3]. Always use fresh, anhydrous DMSO as moisture can reduce solubility[4].
-
-
Optimize Dilution Method:
-
Rapid Dilution: Add the DMSO stock solution to your pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling the medium. This rapid mixing can help prevent localized high concentrations of this compound that are prone to precipitation.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium.
-
-
Lower Final DMSO Concentration:
-
Consider Alternative Formulations (for in vivo studies):
-
For animal studies, this compound can be formulated in various vehicles to improve solubility and bioavailability. These often include a combination of solvents and surfactants.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO)[1][5][6]. It is soluble in DMSO at concentrations of 99 mg/mL and ≥24.75 mg/mL[1][4].
Q2: At what temperature should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[7]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[4].
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 0.01 µM to 10 µM are used[5][7]. For example, this compound has been shown to inhibit STAT3 phosphorylation at 1-2.5 µM and reduce cell viability in a dose-dependent manner within this range[7]. The IC50 value for this compound is approximately 0.5 µM in HEK293T and HT1080 cells[2][4].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1)[4]. BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing. By inhibiting BMI-1, this compound disrupts the self-renewal of cancer stem cells and induces cell cycle arrest and apoptosis[6][8][9].
Caption: Simplified signaling pathway of this compound's mechanism of action.
Q5: Are there established formulations for in vivo studies with this compound?
A5: Yes, several formulations have been successfully used for in vivo administration of this compound. The choice of vehicle depends on the route of administration.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Effective Concentration Range | Assay Type | Reference |
| HEK293T | Embryonic Kidney | ~0.5 µM | N/A | Luciferase Reporter | [4] |
| HT1080 | Fibrosarcoma | ~0.5 µM | 0.1 - 10 µM | Cell Growth | [1][2] |
| HCT116 | Colorectal | 0.00065 µM | N/A | SRB Assay | [4] |
| HCT8 | Colorectal | 0.59 µM | N/A | SRB Assay | [4] |
| HT-29 | Colorectal | 0.61 µM | 0.01 - 10 µM | Cell Viability | [4][5] |
| LNM35 | Lung | N/A | 0.01 - 10 µM | Cell Viability | [5] |
| A549 | Lung | N/A | 0.01 - 10 µM | Cell Viability | [5] |
| MDA-MB-231 | Breast | N/A | 0.01 - 10 µM | Cell Viability | [5] |
| T47D | Breast | N/A | 0.01 - 10 µM | Cell Viability | [5] |
| INA-6 | Multiple Myeloma | < 1.6 µM | N/A | Cell Viability | [10] |
| U266-1970 | Multiple Myeloma | < 1.6 µM | N/A | Cell Viability | [10] |
Table 2: Recommended Formulations for In Vivo Studies
| Administration Route | Vehicle Composition | Final this compound Concentration | Reference |
| Subcutaneous (s.c.) | 5% DMSO + 95% Corn Oil | 0.650 mg/mL | [4] |
| Subcutaneous (s.c.) | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH₂O | 6.0 mg/mL | [4] |
| Oral / Intraperitoneal | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear[1][3].
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight[5].
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%)[5].
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (medium with 0.1% DMSO)[5].
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[5].
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Protocol 3: Western Blot for Phospho-STAT3
-
Materials:
-
A549 or MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed 2 x 10⁶ cells in 100-mm dishes and allow them to attach for 24 hours[5].
-
Treat the cells with this compound (e.g., 1 µM and 2.5 µM) or vehicle (0.1% DMSO) for various time points (e.g., 0.5, 2, 6, 24, 48 hours)[5][12].
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Cancer cell line of interest
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1.25 µM or 2.5 µM) or vehicle for the desired time (e.g., 24, 48, 72 hours)[6].
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[6][13].
-
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. emulatebio.com [emulatebio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 6. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMI-1, a promising therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bmi-1: A master regulator of head and neck cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
PTC-209 Stability and Storage: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling PTC-209 to maintain its potency and ensure experimental reproducibility. Below are troubleshooting guides and frequently asked questions (FAQs) addressing common concerns regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[2][3][4][5] It is soluble in DMSO at concentrations of ≥ 24.75 mg/mL.[3] For optimal results, use fresh, high-purity, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility.[2]
Q3: How should I store this compound stock solutions?
A3: Once reconstituted in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month to maintain potency.[2] Some suppliers suggest stability for up to 6 months at -80°C.[1][3][5]
Q4: Is this compound sensitive to light?
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its potency.[2][3] Aliquoting the stock solution after reconstitution is the best way to prevent this.[2][3] If you must re-use a stock, minimize the number of freeze-thaw cycles to no more than a few times.
Data Presentation: Storage Conditions and Stability
The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.
Table 1: Storage of Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years[2] |
| 4°C | 2 years[1] |
Table 2: Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Shelf Life |
| -80°C | Up to 1 year[2] (some sources suggest 6 months[1][5]) |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 201.9 µL of DMSO to 1 mg of this compound, M.Wt: 495.19).
-
To aid dissolution, you can gently vortex the solution, heat the tube to 37°C, or sonicate it in an ultrasonic bath for a short period.[3]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C or -20°C as recommended in Table 2.
Protocol 2: Preparation of this compound Working Solution for In Vivo Use
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Below is a common formulation for subcutaneous or intraperitoneal injection.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, sequentially add and mix the following components in order:
-
100 µL of the 25 mg/mL this compound DMSO stock.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of saline (0.9% NaCl).
-
-
This will yield a 2.5 mg/mL suspended solution.[1] Use this formulation immediately for optimal results.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - The solution was not fully dissolved initially.- The solvent (DMSO) has absorbed moisture.- The concentration is too high for the storage temperature. | - Warm the solution to 37°C and vortex or sonicate to redissolve.- Use fresh, anhydrous DMSO for future stock preparations.- Consider preparing a slightly lower concentration stock solution. |
| Loss of compound activity in experiments | - Improper storage (wrong temperature, light exposure).- Repeated freeze-thaw cycles.- Degradation of the stock solution over time. | - Review storage conditions and ensure they align with the recommendations.- Always use fresh aliquots for new experiments.- Prepare a fresh stock solution from the powder if the current one is old or has been handled improperly. |
| Inconsistent experimental results | - Inaccurate pipetting when making dilutions.- Instability of the compound in the final assay medium.- Variation between different batches of the compound. | - Calibrate your pipettes and ensure accurate dilutions.- Prepare final dilutions immediately before adding to your experimental setup.- If you suspect batch-to-batch variability, it is advisable to test a new lot and compare its performance. |
Visualizations
References
Investigating potential mechanisms of resistance to PTC-209.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating potential mechanisms of resistance to PTC-209.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of B-lymphoma Moloney murine leukemia virus insertion region 1 homolog (BMI-1).[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic regulation of gene expression.[3] By inhibiting BMI-1, this compound leads to a decrease in the ubiquitination of histone H2A at lysine 119 (H2AK119ub), a mark associated with gene silencing.[3][4] This results in the de-repression of tumor suppressor genes, leading to cell cycle arrest, typically at the G1/S checkpoint, and induction of apoptosis in susceptible cancer cells.[1][3][4] Some studies have also reported that this compound can inhibit the phosphorylation of STAT3.[5][6]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting concentration range for in vitro experiments is 0.01 to 10 µM.[5][6] You can use a cell viability assay, such as MTT or resazurin, to determine the IC50 after a 48- or 72-hour treatment period.[1][5]
Q3: What are the known or potential mechanisms of resistance to this compound?
A3: While research into specific this compound resistance mechanisms is ongoing, several potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance:
-
Genetic Alterations: Mutations or alterations in the BMI1 gene or in downstream effector genes of the BMI-1 signaling pathway could potentially confer resistance.[1] One study reported a biliary tract cancer cell line that was non-responsive to this compound despite high BMI1 expression, suggesting a role for downstream genetic alterations.[1]
-
Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation could compensate for the inhibition of BMI-1.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[2] This is a common mechanism of resistance to a variety of anti-cancer drugs.[2]
-
Altered Drug Metabolism: Changes in the metabolic pathways that process this compound could lead to its inactivation.
Troubleshooting Guides
Issue 1: No or weak response to this compound treatment in a sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and working concentrations. Perform a new dose-response curve with a fresh dilution of the compound. |
| Compound Degradation | Ensure this compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment).[6] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new stock vial. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are at a low passage number. High passage numbers can lead to phenotypic and genotypic drift. |
| Suboptimal Seeding Density | Optimize the cell seeding density for your assay. Too few or too many cells can affect the results of cell viability assays. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of the compound. Consider using an alternative cell viability assay (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay that measures membrane integrity). |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells or plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Drug Mixing | Ensure the drug is thoroughly mixed in the media before adding to the cells. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| HEK293T | Embryonic Kidney | Luciferase Reporter | - | 0.5 | [6][7] |
| HCT116 | Colorectal | SRB | 72 | 0.00065 | [7] |
| HCT8 | Colorectal | SRB | 72 | 0.59 | [7] |
| HT-29 | Colorectal | SRB | 72 | 0.61 | [7] |
| LNM35 | Lung | Cell Viability | 72 | ~1 | [5] |
| A549 | Lung | Cell Viability | 72 | ~1 | [5] |
| MDA-MB-231 | Breast | Cell Viability | 72 | ~2.5 | [5] |
| T47D | Breast | Cell Viability | 72 | >10 | [5] |
| U87MG | Glioblastoma | MTS | 96 | ~1 | [4] |
| T98G | Glioblastoma | MTS | 96 | ~1 | [4] |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a study on this compound in biliary tract cancer cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and add 20 µL to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for BMI-1 and H2AK119ub
This protocol provides a general framework for detecting changes in BMI-1 and its downstream target H2AK119ub.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, some protocols recommend nuclear fractionation or acid extraction for better enrichment, although whole-cell lysates can also be used.[8]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel for BMI-1, and a higher percentage gel like 15% for histones) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BMI-1 and H2AK119ub overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin, GAPDH, or Histone H3 for histone blots) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Simplified BMI-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating the effects and resistance mechanisms of this compound.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing PTC-209 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and interpret data when using the BMI-1 inhibitor, PTC-209. This guide focuses on identifying and managing potential off-target effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that primarily targets B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which is involved in epigenetic gene silencing. By inhibiting BMI-1, this compound leads to the de-repression of target genes, including the tumor suppressors p16INK4a and p19ARF, resulting in cell cycle arrest and apoptosis.[3][4] this compound has been shown to reduce BMI-1 protein levels and the associated repressive histone mark H2AK119ub.[5][6]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent BMI-1 inhibitor, several off-target effects have been reported. A significant off-target effect is the rapid inhibition of STAT3 phosphorylation, which can occur as early as 30 minutes after treatment. This effect is likely independent of BMI-1 inhibition, which typically requires a longer timeframe to manifest at the protein level. Additionally, this compound has been observed to affect osteoblast formation through the induction of Dickkopf-1 (DKK1), a Wnt signaling inhibitor. Researchers should be aware of these potential off-target activities when interpreting experimental outcomes.
Q3: What is the typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound is cell-line dependent. The IC50 for BMI-1 inhibition in HEK293T cells is 0.5 µM.[1][2] In various cancer cell lines, this compound has been shown to decrease cell viability in a concentration- and time-dependent manner, with effective concentrations ranging from 0.01 µM to 10 µM.[7][8] For example, in glioblastoma cell lines U87MG and T98G, the IC50 values were 4.39 µM and 10.98 µM, respectively.[5] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired on-target effect while minimizing off-target effects.
Q4: How quickly can I expect to see an effect after treating cells with this compound?
A4: The timeframe for observing effects depends on the endpoint being measured. Off-target effects, such as the inhibition of STAT3 phosphorylation, can be detected as early as 30 minutes post-treatment.[7] On-target effects related to BMI-1 protein depletion and subsequent changes in downstream gene expression and cell phenotype (e.g., cell cycle arrest, apoptosis) are typically observed after 24 to 72 hours of treatment.[5][7][9]
Troubleshooting Guide
Issue 1: Rapid, widespread cell death is observed at concentrations intended to inhibit BMI-1.
-
Possible Cause: This could be due to the off-target inhibition of STAT3 phosphorylation, which can induce apoptosis more rapidly than BMI-1 depletion.[7]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to distinguish between rapid and delayed effects. Analyze markers of apoptosis (e.g., cleaved caspase-3) and STAT3 phosphorylation at early time points (e.g., 30 minutes, 1, 2, 6 hours) and later time points (24, 48, 72 hours).
-
Dose De-escalation: Lower the concentration of this compound to a range where BMI-1 inhibition is still effective but the acute cytotoxicity is minimized.
-
STAT3 Rescue Experiment: To confirm the involvement of STAT3, attempt to rescue the phenotype by activating the STAT3 pathway with a known agonist (e.g., IL-6) in your cell model, if applicable.
-
Issue 2: Inconsistent or unexpected changes in the expression of BMI-1 target genes.
-
Possible Cause: The effect of this compound can be cell-context dependent.[9] Some studies have reported an increase in BMI-1 mRNA levels despite a decrease in BMI-1 protein, suggesting a potential feedback mechanism.[6]
-
Troubleshooting Steps:
-
Verify BMI-1 Protein Knockdown: Always confirm the reduction of BMI-1 protein levels via Western blot in parallel with gene expression analysis.
-
Use Multiple Readouts: Do not rely on a single downstream target. Analyze a panel of known BMI-1 regulated genes (e.g., p16INK4a, p19ARF) to get a more comprehensive picture of this compound's activity.
-
Consider Alternative Pathways: If BMI-1 protein is downregulated but canonical target genes are unaffected, consider the involvement of other signaling pathways that may be dominant in your specific cell type.
-
Issue 3: Phenotypic effects do not correlate with the level of BMI-1 expression in different cell lines.
-
Possible Cause: The sensitivity of a cell line to this compound may not be solely dependent on its basal BMI-1 expression level.[10] Off-target effects on pathways like STAT3 could be the primary driver of the observed phenotype in some cell lines.[7]
-
Troubleshooting Steps:
-
Characterize Off-Target Effects: In your panel of cell lines, assess the impact of this compound on STAT3 phosphorylation in addition to BMI-1 levels. This will help to differentiate on-target from off-target driven phenotypes.
-
BMI-1 Knockdown Control: Use a genetic approach (e.g., siRNA or shRNA) to specifically knock down BMI-1. Compare the phenotype of the genetic knockdown to that of this compound treatment. If the phenotypes differ significantly, it suggests a substantial contribution from off-target effects of the compound.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Cell Line/Model | Concentration Range | Observed Effect | On-Target/Off-Target | Reference |
| HEK293T | 0.5 µM (IC50) | BMI-1 Inhibition | On-Target | [1][2] |
| Various Cancer Lines | 0.01 - 10 µM | Decreased Cell Viability | Mixed | |
| LNM35, A549, MDA-MB-231 | 1 - 2.5 µM | Decreased STAT3 Phosphorylation | Off-Target | [7] |
| U87MG | 4.39 µM (IC50) | Inhibition of Proliferation | On-Target | [5] |
| T98G | 10.98 µM (IC50) | Inhibition of Proliferation | On-Target | [5] |
| Human Myeloma Cell Lines | < 2 µM (IC50) | Impaired Viability | On-Target |
Experimental Protocols
Protocol 1: Western Blot Analysis of BMI-1 and Phospho-STAT3
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 30 min, 24h, 48h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BMI-1, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound via BMI-1 inhibition.
Caption: Off-target effect of this compound on the STAT3 signaling pathway.
Caption: Logical workflow for troubleshooting this compound experimental results.
References
- 1. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies [mdpi.com]
- 4. BMI1 - Wikipedia [en.wikipedia.org]
- 5. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 8. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PTC-209 and Cisplatin Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PTC-209 and cisplatin in combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and cisplatin?
A1: The combination of this compound and cisplatin is based on their complementary mechanisms of action. This compound is an inhibitor of BMI1, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI1 is involved in regulating genes related to DNA repair, cell cycle, and apoptosis.[1][3][4] By inhibiting BMI1, this compound can potentially sensitize cancer cells to the DNA-damaging effects of cisplatin.[1][5] Cisplatin is a platinum-based chemotherapy agent that forms DNA adducts, leading to cell cycle arrest and apoptosis.[6][7][8][9][10] The synergistic effect of this combination has been observed in various cancer cell lines, including biliary tract cancer and head and neck squamous cell carcinoma.[1][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[2][11] It has been shown to downregulate the expression of BMI-1 protein, which in turn reduces the mono-ubiquitylation of histone 2A at lysine 119 (H2AK119ub).[1][12] This leads to changes in gene expression, causing cell cycle arrest, particularly at the G1/S checkpoint, and inhibition of cancer cell proliferation.[1][13] In some cancer cells, this compound has also been found to inhibit STAT3 phosphorylation.[14]
Q3: How does cisplatin exert its cytotoxic effects?
A3: Cisplatin is a widely used chemotherapeutic drug that exerts its anticancer effects primarily by damaging DNA.[6] After entering the cell, it binds to the DNA, forming intrastrand and interstrand crosslinks, with a preference for the N7 position of purine bases.[6][7][9] These DNA adducts distort the DNA structure, which interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7][8]
Q4: How should I prepare and store this compound and cisplatin solutions?
A4: For this compound, it is soluble in DMSO.[11][15][16] Stock solutions can be prepared in DMSO and stored at -20°C for up to six months.[17] For in vivo studies, specific formulations using PEG300, Tween80, and saline or corn oil have been described.[2][11][18] Cisplatin is typically dissolved in a 0.9% NaCl solution. It's important to avoid using water for reconstitution as this can lead to the formation of inactive platinum hydroxides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment and verify the concentrations. Use calibrated pipettes. | |
| Lack of synergistic effect | Suboptimal drug concentrations or ratios. | Perform dose-response curves for each drug individually to determine their IC50 values. Then, test a matrix of concentrations of both drugs around their IC50 values to identify synergistic ratios.[1] |
| Cell line is resistant to one or both drugs. | Verify the sensitivity of your cell line to each drug individually. Consider using a different cell line known to be sensitive to both agents. Mechanisms of cisplatin resistance include reduced drug uptake, increased efflux, and enhanced DNA repair.[19][20][21][22][23] | |
| Incorrect timing of drug administration. | The sequence and timing of drug addition can influence the outcome. Test different schedules, such as sequential versus simultaneous administration. | |
| This compound solubility issues | Precipitation of the compound in aqueous media. | This compound has limited aqueous solubility.[16] Prepare a high-concentration stock solution in DMSO and then dilute it in culture media immediately before use. Ensure the final DMSO concentration is low and consistent across all conditions, and does not exceed a level toxic to the cells (typically <0.5%). For persistent issues, warming the tube at 37°C or using an ultrasonic bath for a short period might help.[16] |
| Cisplatin instability | Reaction with components in the culture medium. | Prepare cisplatin solutions fresh for each experiment. Some components in cell culture media can inactivate cisplatin over time. |
| Difficulty in interpreting synergy data | Inappropriate method for synergy analysis. | Use established methods for calculating synergy, such as the Combination Index (CI) method by Chou-Talalay or the Bliss independence model.[24][25][26] Software like CompuSyn can be used for these calculations.[1] A CI value less than 0.9 is generally considered synergistic.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination in Biliary Tract Cancer Cells (GBC cell line) [1]
| Drug Combination | Concentration (this compound) | Concentration (Cisplatin) | Combination Index (CI) |
| Combination 1 | 2.5 µM | 20 µM | < 0.9 |
| Combination 2 | 1.25 µM | 20 µM | < 0.9 |
| Combination 3 | 0.63 µM | 20 µM | < 0.9 |
| Combination 4 | 2.5 µM | 10 µM | < 0.9 |
| Combination 5 | 1.25 µM | 10 µM | < 0.9 |
| Combination 6 | 0.63 µM | 10 µM | < 0.9 |
| Combination 7 | 2.5 µM | 5 µM | < 0.9 |
| Combination 8 | 1.25 µM | 5 µM | < 0.9 |
A CI value < 0.9 indicates synergy.
Table 2: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HEK293T | Embryonic Kidney | 0.5[2][11] |
| HT-29 | Colon Cancer | 0.61[11] |
| HCT116 | Colon Cancer | ~0.5[16] |
| HT1080 | Fibrosarcoma | ~0.5[16] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination. Include a vehicle control (e.g., DMSO for this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Combination Index (CI) Calculation
-
Generate Dose-Response Curves: Determine the dose-response curves for each drug individually.
-
Combination Treatment: Treat cells with different combinations of this compound and cisplatin at various concentrations.
-
Calculate CI: Use software like CompuSyn, which is based on the Chou-Talalay method, to calculate the CI values from the dose-response data of single agents and their combinations.[1] A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[1]
Western Blotting for BMI-1 and H2AK119ub
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BMI-1, H2AK119ub, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Combined effect of this compound and Cisplatin on cancer cells.
Caption: Workflow for determining drug synergy.
Caption: Logical steps for troubleshooting lack of drug synergy.
References
- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMI1 - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. oncodaily.com [oncodaily.com]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 15. astorscientific.us [astorscientific.us]
- 16. apexbt.com [apexbt.com]
- 17. BMI-1 Expression Inhibitor, this compound [sigmaaldrich.com]
- 18. This compound Datasheet [selleckchem.com]
- 19. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 24. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the On-Target Effects of PTC-209 on BMI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTC-209, a small molecule inhibitor of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), with other alternatives. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant biological pathways and workflows to aid in the objective assessment of this compound's on-target effects.
Comparative Performance of BMI-1 Inhibitors
The efficacy of this compound in targeting BMI-1 has been evaluated in numerous studies. A direct comparison with a second-generation inhibitor, PTC596, highlights key differences in potency and clinical progression.
| Inhibitor | Target | IC50 Value | Key Findings | Clinical Status |
| This compound | BMI-1 | ~0.5 µM in HEK293T cells[1][2] | Effectively downregulates BMI-1 protein levels and reduces H2AK119ub, a downstream epigenetic marker of PRC1 activity.[3][4] It demonstrates anti-proliferative and apoptotic effects in various cancer cell lines.[3][5] | Limited potency and poor pharmacokinetic properties have prevented its entry into clinical trials.[6][7] |
| PTC596 | BMI-1 | 68–340 nM in mantle cell lymphoma cell lines[6][7] | More potent than this compound, inducing BMI-1 degradation at nanomolar concentrations.[6] It has shown a favorable safety profile and has entered Phase I clinical trials.[6][7] Recent studies suggest it may also act as a microtubule polymerization inhibitor.[6][8] | Advanced to early clinical trials for various cancers.[9] |
| shRNA-mediated BMI-1 depletion | BMI-1 (genetic) | N/A | Serves as a genetic control to validate the on-target effects of small molecule inhibitors. Phenotypic changes induced by this compound often mimic those observed with shRNA-mediated BMI-1 knockdown, supporting its on-target activity. | Research Use Only |
Experimental Validation Protocols
Accurate validation of this compound's on-target effects relies on robust experimental design. Below are detailed protocols for essential assays.
Western Blot for BMI-1 and H2AK119ub Downregulation
This protocol is for verifying the reduction of BMI-1 protein and its downstream histone modification, H2AK119ub, upon this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Cell culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BMI-1, anti-H2AK119ub, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10][11][12]
Cell Viability Assay
This assay quantifies the effect of this compound on cancer cell proliferation and viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Resazurin-based assay kit (e.g., CellTiter-Blue®) or ATP-based assay kit (e.g., CellTiter-Glo®)[13]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assay Reagent Addition: Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (typically 1-4 hours for resazurin-based assays, 10 minutes for ATP-based assays).[13]
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)-qPCR for BMI-1 Target Genes
This protocol validates that this compound treatment leads to the de-repression of BMI-1 target genes.
Materials:
-
This compound
-
Cancer cell line of interest
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-BMI-1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for known BMI-1 target genes (e.g., p16INK4a, ARF) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BMI-1 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.[14]
-
qPCR Analysis: Perform qPCR using primers for BMI-1 target genes. Analyze the enrichment of target gene promoters in the BMI-1 IP sample relative to the IgG control.[1][15]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of BMI-1 and the experimental workflow for validating this compound's on-target effects.
Caption: BMI-1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating this compound's On-Target Effects.
References
- 1. BMI1 fine-tunes gene repression and activation to safeguard undifferentiated spermatogonia fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. ChIP-qPCR Data Analysis [sigmaaldrich.com]
A Comparative Guide to BMI-1 Inhibitors: PTC-209 vs. PTC-596
In the landscape of targeted cancer therapy, the Polycomb group protein BMI-1 has emerged as a critical regulator of cell self-renewal and a key driver in various malignancies. Two notable small molecules, PTC-209 and PTC-596, have been developed to target BMI-1, albeit through different mechanisms. This guide provides a detailed comparison of their performance, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
Mechanism of Action: A Tale of Two Pathways
This compound is a potent and selective inhibitor that directly targets BMI-1 expression.[1][2] It is understood to interfere with the post-transcriptional regulation of BMI-1, leading to a decrease in BMI-1 protein levels.[3][4] This reduction in BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), results in decreased ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a key epigenetic modification in gene silencing.[5] Consequently, this compound treatment leads to cell cycle arrest, primarily at the G1/S checkpoint, and an induction of apoptosis in cancer cells.[5]
PTC-596 , on the other hand, was initially identified for its ability to reduce BMI-1 activity but was later characterized as a novel tubulin-binding agent.[6][7] Its primary mechanism involves binding to the colchicine site of tubulin, leading to the inhibition of tubulin polymerization and subsequent G2/M mitotic arrest.[6][8] The downregulation of BMI-1 protein levels is a secondary effect of this potent cell cycle disruption.[6][7] PTC596 induces hyperphosphorylation of the BMI-1 protein, which leads to its accelerated degradation.[3][7] This dual mechanism of targeting both tubulin and BMI-1 contributes to its broad-spectrum anticancer activity.[6]
Preclinical Efficacy: A Head-to-Head Comparison
Both this compound and PTC-596 have demonstrated significant anti-tumor activity in a range of preclinical models. However, quantitative data reveals key differences in their potency and spectrum of activity.
| Parameter | This compound | PTC-596 (Unesbulin) |
| Target | Direct BMI-1 expression inhibitor[1][2] | Tubulin-binding agent, indirect BMI-1 inhibitor[6][7] |
| IC50 (HEK293T cells) | 0.5 µM[1][2] | Not explicitly reported for this cell line |
| IC50 (Mantle Cell Lymphoma) | 1.5 - 11.2 µM[3] | 68 - 340 nM[3][9] |
| IC50 (Multiple Myeloma) | Not explicitly reported | 24 - 98 nM[7] |
| IC50 (HT-29 Colon Cancer) | 0.61 µM[1] | Not explicitly reported |
| In Vivo Efficacy | Halts tumor growth in colon cancer xenografts[1] | Efficacious in leiomyosarcoma and glioblastoma models[6][10] |
| Clinical Development | Did not enter clinical trials due to limited potency and poor pharmacokinetics[3][11] | Advanced to Phase I clinical trials for solid tumors, including leiomyosarcoma and DIPG[6][12] |
As the data indicates, PTC-596 consistently exhibits significantly lower IC50 values across various cancer cell lines, suggesting greater potency compared to this compound.[3] This enhanced potency, coupled with favorable pharmacokinetic properties, has enabled PTC-596 to progress into clinical evaluation, a milestone this compound did not achieve.[3][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes of these inhibitors, the following diagrams are provided.
Caption: The BMI-1 signaling pathway within the PRC1 complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Facebook [cancer.gov]
Comparative Analysis of PTC-209 with Other Small Molecule Inhibitors of BMI-1
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
This guide provides a detailed comparative analysis of PTC-209, a first-in-class small molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), with other notable inhibitors targeting this key oncogenic protein. BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a crucial role in epigenetic regulation, cancer stem cell self-renewal, and tumor progression.[1][2][3] Its overexpression is associated with poor prognosis in various cancers, making it an attractive therapeutic target.[1][4]
Overview of BMI-1 Inhibition
Small molecule inhibitors targeting BMI-1 have emerged as a promising strategy in cancer therapy. These inhibitors primarily function by downregulating BMI-1 expression or promoting its degradation, thereby impeding the proliferation and self-renewal of cancer cells and cancer stem cells (CSCs).[1][5][6] This guide will focus on a comparative evaluation of this compound against other BMI-1 inhibitors, presenting key efficacy data and the underlying mechanisms of action.
Mechanism of Action
The mechanism by which small molecules inhibit BMI-1 can vary. This compound was identified as a compound that downregulates the expression of BMI-1 at the post-transcriptional level.[5][6][7] In contrast, second-generation inhibitors like PTC596 (Unesbulin) and PTC-028 induce the post-translational modification and subsequent degradation of the BMI-1 protein.[6][8][9] Another inhibitor, PRT4165, has been shown to inhibit the E3 ligase activity of the BMI-1/RING1A complex.[8]
Below is a diagram illustrating the distinct mechanisms of action of these BMI-1 inhibitors.
Caption: Mechanisms of action of different BMI-1 small molecule inhibitors.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and other selected BMI-1 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Colorectal Cancer | HCT116 | 0.65 µM | [10] |
| Colorectal Cancer | HT-29 | 0.61 µM | [10] | |
| Fibrosarcoma | HT1080 | ~0.5 µM | [10] | |
| Mantle Cell Lymphoma | Various | - | [6] | |
| Multiple Myeloma | Various | Potent anti-myeloma effects | [4][11] | |
| Biliary Tract Cancer | Various | Dose-dependent inhibition | [12] | |
| PTC596 (Unesbulin) | Mantle Cell Lymphoma | Various | 68 to 340 nM | [8] |
| Neuroblastoma | HTLA-ER | 35 nM | [13] | |
| RU-A1 | Hepatocellular Carcinoma | HepG2 | 10 µM | [5] |
| Hepatocellular Carcinoma | PLC/PRF/5 | 300 nM | [5] | |
| Hepatocellular Carcinoma | Huh1 | 4-5 µM | [5] | |
| PRT4165 | - | Cell-free assay | 3.9 µM | [8] |
Signaling Pathways Modulated by BMI-1 Inhibition
Inhibition of BMI-1 impacts several critical signaling pathways involved in cancer cell proliferation, survival, and self-renewal. The diagram below illustrates the central role of BMI-1 and the downstream consequences of its inhibition.
Caption: Key signaling pathways modulated by the inhibition of BMI-1.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparative analysis of BMI-1 inhibitors.
Cell Viability Assay
Objective: To determine the effect of inhibitors on cell proliferation and viability.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 3 x 10^5 cells/well) and allowed to adhere overnight.[5]
-
Cells are treated with a range of concentrations of the BMI-1 inhibitor (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[7][14]
-
Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/MTS assays, which measure metabolic activity.[5]
-
Luminescence or absorbance is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Western Blotting
Objective: To analyze the protein expression levels of BMI-1 and downstream targets.
Protocol:
-
Cells are treated with the inhibitor or vehicle control for a specified duration.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is blocked and then incubated with primary antibodies against BMI-1, H2AK119ub, or other proteins of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[15]
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading controls such as β-actin or GAPDH are used to ensure equal protein loading.
Cell Cycle Analysis
Objective: To determine the effect of inhibitors on cell cycle progression.
Protocol:
-
Cells are treated with the inhibitor or vehicle control.
-
After treatment, cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.[11][12]
Experimental Workflow for Inhibitor Screening and Validation
The following diagram outlines a typical workflow for the screening and validation of novel BMI-1 inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]
- 3. Frontiers | Bmi-1: A master regulator of head and neck cancer stemness [frontiersin.org]
- 4. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel BMI1 Inhibitors Targeting Cellular Self-Renewal in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 8. BMI-1 inhibitor | BMI-1 modulator | BMI-1 chemical | BMI-1 Inhibition [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
Validating the Inhibition of H2AK119 Ubiquitination by PTC-209: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTC-209, a small molecule inhibitor of BMI1, and its efficacy in inhibiting the monoubiquitination of Histone H2A at lysine 119 (H2AK119ub). The performance of this compound is compared with other known inhibitors of the Polycomb Repressive Complex 1 (PRC1), the enzyme complex responsible for this histone modification. This document includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of relevant biological pathways and workflows.
Introduction to H2AK119 Ubiquitination and PRC1
H2AK119ub is a key epigenetic mark associated with gene silencing. This modification is catalyzed by the E3 ubiquitin ligase activity of the PRC1 complex. A core component of PRC1 is the RING finger protein BMI1, which, in conjunction with RING1B, is essential for the ubiquitination of H2AK119. Dysregulation of PRC1 activity and aberrant H2AK119ub levels are implicated in various cancers, making PRC1 an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a small molecule that has been identified as an inhibitor of BMI1.[1] Its mechanism of action involves the post-transcriptional downregulation of BMI1 protein levels. This leads to a subsequent reduction in the catalytic activity of the PRC1 complex, resulting in decreased global levels of H2AK119ub.[1][2]
Signaling Pathway of H2AK119 Ubiquitination
Caption: H2AK119 ubiquitination pathway showing PRC1 complex and the inhibitory action of this compound on BMI1.
Comparative Analysis of PRC1 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value | Effect on H2AK119ub | Reference |
| This compound | BMI1 | Post-transcriptional downregulation of BMI1 protein. | ~0.5 µM (for BMI1 inhibition in HEK293T cells) | Dose-dependent reduction in global H2AK119ub levels. | [1] |
| PRT4165 | RING1A/BMI1 | Direct inhibition of the E3 ligase activity. | 3.9 µM (in a cell-free assay) | Inhibition of H2A ubiquitination in vitro and in vivo. | [3] |
| PTC596 | BMI1 | Induces hyper-phosphorylation and degradation of BMI1. | 68–340 nM (cell viability in various cell lines) | Reduces H2AK119ub levels. | [4][5] |
Note: The provided IC50 values are not directly comparable due to different experimental setups (cell-based vs. cell-free) and endpoints (protein inhibition vs. cell viability).
Experimental Validation of H2AK119ub Inhibition by this compound
The following are key experimental protocols to validate the inhibitory effect of this compound on H2AK119 ubiquitination.
Experimental Workflow
Caption: Workflow for validating this compound's inhibition of H2AK119 ubiquitination.
Western Blot Analysis of Global H2AK119ub Levels
This protocol is for assessing the overall change in H2AK119ub levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H2AK119ub, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H2AK119ub and anti-Total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the H2AK119ub signal to the Total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H2AK119ub
This protocol determines the effect of this compound on H2AK119ub levels at specific gene promoters known to be regulated by PRC1.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer, shear buffer, and dilution buffer
-
Sonicator
-
Anti-H2AK119ub antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA with formaldehyde, then quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin overnight at 4°C with the anti-H2AK119ub antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers for specific PRC1 target gene promoters and a negative control region. Quantify the enrichment of H2AK119ub relative to the input and IgG controls.
In Vitro H2A Ubiquitination Assay
This assay directly assesses the inhibitory effect of this compound on the enzymatic activity of the PRC1 complex.
Materials:
-
Recombinant PRC1 complex (or RING1B/BMI1)
-
Recombinant Histone H2A or nucleosomes
-
E1 and E2 ubiquitin-conjugating enzymes
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound and other inhibitors
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the H2A substrate.
-
Inhibitor Addition: Add this compound or other inhibitors at various concentrations. Include a vehicle control.
-
Initiate Reaction: Add the recombinant PRC1 complex to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-H2A or anti-ubiquitin antibody to detect the ubiquitinated H2A species.
-
Quantification: Quantify the amount of ubiquitinated H2A to determine the inhibitory effect of the compounds.
Conclusion
The available data strongly support the role of this compound as an inhibitor of H2AK119 ubiquitination through its targeted downregulation of BMI1. The experimental protocols provided in this guide offer a robust framework for validating these findings and for the comparative analysis of this compound with other PRC1 inhibitors. While direct quantitative comparisons across different inhibitors are not yet fully established in the literature, the methods outlined here will enable researchers to generate such data, leading to a more comprehensive understanding of the therapeutic potential of targeting the PRC1-H2AK119ub axis.
References
Decoding Specificity: A Comparative Analysis of PTC-209 in Targeting BMI-1
A deep dive into the specificity and efficacy of PTC-209, a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1) subunit BMI-1, is crucial for researchers in oncology and drug development. This guide provides a comprehensive comparison of this compound with other emerging BMI-1 inhibitors, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.
B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) is a master regulator of cell self-renewal and is frequently overexpressed in a multitude of human cancers, making it an attractive therapeutic target.[1] this compound has been identified as a specific small molecule inhibitor that downregulates BMI-1 protein expression, leading to cell cycle arrest and apoptosis in various cancer models.[2][3] This guide will dissect the specificity of this compound, present its performance in comparison to other inhibitors, and provide the necessary experimental frameworks for its evaluation.
Comparative Efficacy of BMI-1 Inhibitors
The potency of this compound and its alternatives varies across different cancer cell lines, highlighting the importance of cell context-dependent efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable BMI-1 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HEK293T | Embryonic Kidney | 0.5 | [3] |
| HCT116 | Colorectal Carcinoma | 0.00065 | [3] | |
| HT-29 | Colorectal Adenocarcinoma | 0.61 | [3] | |
| HCT8 | Colorectal Adenocarcinoma | 0.59 | [3] | |
| U87MG | Glioblastoma | 4.39 | [2] | |
| T98G | Glioblastoma | 10.98 | [2] | |
| C33A | Cervical Cancer | 12.4 | [4] | |
| HeLa | Cervical Cancer | 4.3 | [4] | |
| SiHa | Cervical Cancer | 21.6 | [4] | |
| Mantle Cell Lymphoma (various) | Lymphoma | 1.5 - 11.2 | [5] | |
| PTC596 | Mantle Cell Lymphoma (various) | Lymphoma | 0.068 - 0.34 | [5][6] |
| Acute Myeloid Leukemia (various) | Leukemia | ~0.031 (average) | [7] | |
| RU-A1 | Hepatocellular Carcinoma | Liver Cancer | More potent than this compound | [8] |
| PRT4165 | - | - | 3.9 (cell-free) | [9] |
Understanding the BMI-1 Signaling Axis
BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[10] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, including key tumor suppressors like INK4a/ARF (p16 and p19).[11] The activity of PRC1 is intricately linked with Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark often recognized by PRC1.[12]
Caption: BMI-1 signaling pathway and the point of intervention for this compound.
Experimental Protocols for Specificity Assessment
To validate the on-target activity of this compound, specific molecular assays are required. Below are foundational protocols for Western Blotting and Chromatin Immunoprecipitation (ChIP).
Western Blotting for BMI-1 and H2AK119ub
This protocol allows for the detection of changes in the protein levels of BMI-1 and its downstream epigenetic mark, H2AK119ub, following treatment with this compound.
Caption: A streamlined workflow for Western Blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BMI-1, H2AK119ub, and a loading control (e.g., Histone H3 or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) for BMI-1 Target Genes
ChIP-qPCR allows for the quantification of BMI-1 binding to the promoter regions of its target genes, providing direct evidence of target engagement.
Caption: The experimental workflow for Chromatin Immunoprecipitation.
Detailed Steps:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BMI-1 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known BMI-1 target genes (e.g., INK4a/ARF) and a negative control region. Analyze the data to determine the fold enrichment of BMI-1 binding at the target promoters.
Concluding Remarks
This compound demonstrates significant and specific inhibitory activity against BMI-1, leading to the downregulation of its protein levels and the reduction of the PRC1-mediated H2AK119ub mark. While potent, its efficacy can be cell-type dependent. Newer generation inhibitors like PTC596 show increased potency in certain contexts. The provided experimental frameworks offer a robust starting point for researchers to independently assess the specificity and efficacy of this compound and its alternatives in their specific models of interest. A thorough understanding of its on-target and potential off-target effects is paramount for its successful application in preclinical and clinical research.
References
- 1. RU-A1|BMI-1 inhibitor RU-A1 [dcchemicals.com]
- 2. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unesbulin (PTC596) | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Characterization of Novel BMI1 Inhibitors Targeting Cellular Self-Renewal in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMI-1 inhibitor | BMI-1 modulator | BMI-1 chemical | BMI-1 Inhibition [selleckchem.com]
- 10. What are BMI1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of PTC-209's effects in different cancer models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of PTC-209, a potent and selective inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), across various cancer models. It objectively compares its performance with available data on alternative BMI-1 inhibitors and outlines the experimental basis for these findings.
Mechanism of Action
This compound is a small molecule that inhibits the expression of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI-1 is a key regulator of gene expression involved in cell cycle progression, DNA repair, and stem cell self-renewal.[1][3][4] By downregulating BMI-1, this compound disrupts these processes in cancer cells, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.[1][2] One of the downstream effects of this compound is the inhibition of STAT3 phosphorylation.[5]
Performance Data: this compound in Various Cancer Models
The efficacy of this compound has been demonstrated in a range of cancer cell lines, showing a concentration- and time-dependent decrease in cellular viability.[5] The half-maximal inhibitory concentration (IC50) values highlight its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | HCT116 | 0.00065 | [6] |
| Colorectal Cancer | HT-29 | 0.61 | [6] |
| Colorectal Cancer | HCT8 | 0.59 | [6] |
| Biliary Tract Cancer | Various | 0.04 - 20 | [2] |
| Multiple Myeloma | RPMI-8226, LP-1 | ~0.8 | [7] |
| Cervical Cancer | HeLa, SiHa, C33A | Effective at 1 | [8] |
| Reference Compound | |||
| HEK293T (Transfected) | - | 0.5 | [6] |
Comparison with Alternatives: this compound vs. PTC596
PTC596 is a second-generation BMI-1 inhibitor that has also been evaluated in pre-clinical studies. Available data allows for a preliminary comparison between these two compounds.
| Feature | This compound | PTC596 | Reference |
| Target | BMI-1 | BMI-1 | [9] |
| IC50 | 0.5 µM (HEK293T) | 68–340 nM (various cancer cells) | [9] |
| Mechanism | Inhibits BMI-1 expression | Accelerates BMI-1 protein degradation | [7][9] |
| Apoptosis Induction | Less effective at inducing apoptosis in some cell lines (e.g., Caki, HeLa, A549) at 10 nM | More effective at inducing apoptosis in Caki, HeLa, and A549 cells at 10 nM | [9] |
| Clinical Development | Did not enter clinical trials due to limited potency and poor pharmacokinetics | Entered Phase I clinical trials | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates in triplicate at a desired density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO, 0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µl of 20% SDS to each well to dissolve the formazan crystals.
-
Measurement: After 16 hours, measure the absorbance at 540 nm using an ELISA plate reader.[10]
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 7-10 days, changing the media with fresh drug every 2-3 days.
-
Staining: When visible colonies form, wash the wells with PBS, fix the colonies, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.[5][8]
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., BMI-1, p-STAT3, STAT3, GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizing the Molecular Landscape and Experimental Design
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The BMI-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
References
- 1. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]
- 5. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization [mdpi.com]
- 10. escholarship.org [escholarship.org]
Investigating Potential Off-Target Effects of PTC-209: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the full spectrum of a compound's activity is paramount. This guide provides a comprehensive comparison of the BMI1 inhibitor PTC-209 with two key alternatives, PTC-028 and Unesbulin (PTC596), focusing on their potential off-target effects. The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound is a well-documented inhibitor of the Polycomb group protein BMI1, a key regulator of gene expression involved in cancer stem cell self-renewal. While effective in targeting BMI1, emerging evidence suggests that this compound may exert off-target effects, notably the inhibition of STAT3 phosphorylation. This guide delves into the known on-target and off-target activities of this compound and compares them with two other molecules that have been investigated in the context of BMI1 inhibition: PTC-028, which also targets BMI1 but through a different mechanism, and Unesbulin (PTC596), which has been found to be a potent tubulin polymerization inhibitor. This comparative analysis aims to provide a clearer understanding of the selectivity and potential liabilities of these compounds.
On-Target and Off-Target Activity Comparison
The following tables summarize the known molecular targets and cellular effects of this compound, PTC-028, and Unesbulin (PTC596).
| Compound | Primary Target | Reported Off-Target(s) | Key Cellular Effects | IC50/EC50 (Primary Target) |
| This compound | BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1)[1][2][3] | STAT3 (Signal transducer and activator of transcription 3) phosphorylation inhibition[2][3][4] | Inhibition of cancer cell viability, cell cycle arrest, induction of apoptosis.[3][5][6][7] | ~0.5 µM (in HEK293T cells)[1][3] |
| PTC-028 | BMI1 (via post-translational modification)[8][9] | Not extensively reported, appears more selective for BMI1. | Selective inhibition of cancer cell viability, induction of caspase-dependent apoptosis.[8][9] | Not explicitly defined as a direct binding inhibitor. |
| Unesbulin (PTC596) | Tubulin polymerization | Initially described as a BMI1 inhibitor, its primary mechanism is now understood to be tubulin binding.[5][10] | Cell cycle arrest at G2/M phase, induction of apoptosis.[5][11] | 68-340 nM (MCL cell lines, viability)[12] |
Signaling Pathways and Mechanisms of Action
To visually represent the molecular interactions of these compounds, the following diagrams illustrate their primary and off-target signaling pathways.
Caption: On-target mechanism of this compound and PTC-028 on the BMI1 signaling pathway.
Caption: Potential off-target effect of this compound on the STAT3 signaling pathway.
Caption: Primary mechanism of action of Unesbulin (PTC596) as a tubulin polymerization inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, PTC-028, or Unesbulin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for BMI1 and Phospho-STAT3
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BMI1, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ.
Cell Cycle Analysis
-
Cell Fixation: Following compound treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing buffer.
-
Compound Addition: Add various concentrations of the test compound (e.g., Unesbulin) or a vehicle control to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for comparing the on-target and off-target effects of these inhibitors.
Caption: A workflow for the comparative analysis of this compound and its alternatives.
Conclusion
This comparative guide highlights the distinct profiles of this compound, PTC-028, and Unesbulin (PTC596). While all three have been associated with the inhibition of BMI1-related pathways, their mechanisms and off-target activities differ significantly. This compound, in addition to targeting BMI1, demonstrates a potential off-target effect on STAT3 signaling. PTC-028 appears to be a more selective BMI1 inhibitor, acting through post-translational modification. In contrast, Unesbulin's primary anticancer activity is now attributed to its potent inhibition of tubulin polymerization, a distinct mechanism from BMI1 inhibition.
For researchers, the choice of inhibitor should be guided by the specific research question. If the goal is to specifically probe the function of BMI1, PTC-028 may be the more suitable tool due to its apparent selectivity. However, if the broader anti-cancer effects are of interest, the dual activity of this compound or the potent anti-mitotic action of Unesbulin could be advantageous. It is crucial to acknowledge these differing mechanisms and potential off-target effects when interpreting experimental results and considering these compounds for further development. Further comprehensive and unbiased screening, such as kinome or proteomic profiling, would be invaluable for a more complete understanding of the off-target landscapes of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mechanism and therapeutic potential of PTC-028, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTC-028 | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Unesbulin (PTC596) | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
PTC-209 Demonstrates Synergistic and Additive Anti-Myeloma Activity with Epigenetic Inhibitors
A comprehensive analysis of preclinical data indicates that the BMI-1 inhibitor, PTC-209, exhibits significant synergistic and additive anti-myeloma effects when combined with other epigenetic-modifying agents, specifically the EZH2 inhibitor UNC1999 and the BET bromodomain inhibitor JQ1. These combinations lead to a more potent reduction in cancer cell viability and an increase in apoptosis compared to single-agent treatments, offering a promising therapeutic strategy for multiple myeloma.
Multiple myeloma, a malignancy of plasma cells, remains a significant clinical challenge. The exploration of epigenetic pathways has opened new avenues for therapeutic intervention. One such target is the Polycomb Repressive Complex 1 (PRC1) protein BMI-1, which is often overexpressed in multiple myeloma and plays a crucial role in tumor cell proliferation and survival. This compound is a small molecule inhibitor of BMI-1 that has demonstrated potent anti-myeloma activity in preclinical studies.[1]
Recent research has focused on the enhanced efficacy of this compound when used in combination with other epigenetic inhibitors. This approach aims to target multiple nodes within the epigenetic regulatory network, potentially leading to a more robust and durable anti-cancer response. Key findings from these combination studies are summarized below, providing a comparative guide for researchers and drug development professionals.
Quantitative Analysis of Synergistic Anti-Myeloma Activity
The synergistic and additive effects of this compound in combination with the EZH2 inhibitor UNC1999 and the BET bromodomain inhibitor JQ1 have been quantitatively assessed in various multiple myeloma cell lines. The Chou-Talalay method was employed to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This compound in Combination with EZH2 Inhibitor UNC1999
The combination of this compound and UNC1999 has been shown to significantly reduce the viability of multiple myeloma cells. The synergy of this combination appears to be cell-line dependent.
Table 1: Combination Index (CI) for this compound and UNC1999 in Multiple Myeloma Cell Lines
| Cell Line | This compound (µM) | UNC1999 (µM) | Combination Index (CI) | Interaction |
| INA-6 | 0.1 | 0.5 | < 0.8 | Synergistic |
| INA-6 | 0.2 | 1.0 | < 0.8 | Synergistic |
| INA-6 | 0.4 | 2.0 | < 0.8 | Synergistic |
| JJN3 | 0.2 | 1.0 | < 0.8 | Synergistic |
| JJN3 | 0.4 | 2.0 | 0.8 - 1.2 | Additive |
| RPMI-8226 | 0.4 | 2.0 | 0.8 - 1.2 | Additive |
| LP-1 | 0.4 | 2.0 | 0.8 - 1.2 | Additive |
This compound in Combination with BET Bromodomain Inhibitor JQ1
Similarly, the combination of this compound with the BET bromodomain inhibitor JQ1 resulted in a significant reduction in cell viability across multiple myeloma cell lines.
Table 2: Combination Index (CI) for this compound and JQ1 in Multiple Myeloma Cell Lines
| Cell Line | This compound (µM) | JQ1 (nM) | Combination Index (CI) | Interaction |
| INA-6 | 0.1 | 125 | < 0.8 | Synergistic |
| INA-6 | 0.2 | 250 | < 0.8 | Synergistic |
| INA-6 | 0.4 | 500 | < 0.8 | Synergistic |
| JJN3 | 0.2 | 250 | < 0.8 | Synergistic |
| JJN3 | 0.4 | 500 | 0.8 - 1.2 | Additive |
| RPMI-8226 | 0.4 | 500 | 0.8 - 1.2 | Additive |
| LP-1 | 0.4 | 500 | 0.8 - 1.2 | Additive |
Induction of Apoptosis
Treatment with this compound alone has been shown to induce apoptosis in multiple myeloma cells. The combination of this compound with other epigenetic inhibitors is expected to enhance this pro-apoptotic effect, although specific quantitative data for the combinations were not detailed in the primary source.
Table 3: Effect of Single-Agent this compound on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment (0.8 µM this compound) | Increase in Apoptotic Cells (Annexin V/PI positive) |
| INA-6 | 48 hours | 4-fold increase (from 19.2% to 77.7%) |
| RPMI-8226 | 48 hours | 4-fold increase (from 18.3% to 73.8%) |
| JJN3 | 48 hours | 5-fold increase (from 14.2% to 74.1%) |
Experimental Protocols
Cell Viability Assay (AlamarBlue Assay)
This protocol is adapted from methodologies used in the cited research.
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound, UNC1999, JQ1, or their combinations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation with Reagent: Incubate the plates for an additional 4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard procedure for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound, with or without other inhibitors, for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and Combination Partners
The following diagram illustrates the targeted epigenetic pathways of this compound, an EZH2 inhibitor, and a BET inhibitor in multiple myeloma.
Caption: Targeted epigenetic pathways in multiple myeloma.
Experimental Workflow for Combination Drug Screening
The logical flow of screening for synergistic drug combinations is depicted below.
References
Safety Operating Guide
Navigating the Disposal of PTC-209: A Guide for Laboratory Professionals
At its core, the disposal of PTC-209, a combustible solid used in cancer research, should be guided by the overarching principles of hazardous waste management.[1][2] This involves meticulous segregation of waste streams, accurate and descriptive labeling, and adherence to all institutional and regulatory guidelines.
Immediate Safety and Handling Considerations
Before commencing any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance that aligns with local, state, and federal regulations. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound and its associated waste.
Step-by-Step Disposal Protocol
The following procedural guidance is based on best practices for the disposal of small molecule inhibitors and other chemical waste in a laboratory setting.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused or expired compound, contaminated labware (e.g., pipette tips, tubes), and solvent waste, must be collected separately from non-hazardous trash.[3] Solid and liquid waste should be kept in separate, clearly labeled containers.[4]
-
Solid Waste Disposal:
-
Unused/Expired this compound: The pure compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials should be placed in a dedicated solid chemical waste container. It is good practice to rinse empty containers three times with a suitable solvent, collecting the first rinse as chemical waste.[5] The subsequent rinses may be permissible for drain disposal depending on institutional policies.[5]
-
-
Liquid Waste Disposal:
-
Stock Solutions: Solutions of this compound, typically prepared in solvents like DMSO, should be collected in a designated hazardous liquid waste container.[6][7]
-
Compatibility: Ensure that the waste container is compatible with the solvents used. For instance, many acids should be stored in glass containers rather than metal ones.[4] It is critical to avoid mixing incompatible waste streams to prevent chemical reactions.[1]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The container should be kept securely closed and stored in a designated satellite accumulation area within the laboratory.[1]
-
Arranging for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (as per institutional guidelines), a hazardous waste pickup should be scheduled with your institution's EHS office.[2]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, general laboratory guidelines provide some measurable directives:
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.0 and 12.5 (after neutralization) | [1] |
| Rinsing of Empty Containers | Three times, with the first rinse collected as chemical waste | [5] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on established best practices in laboratory safety and chemical waste management. Key principles are derived from guidelines provided by institutions such as Central Washington University and Vanderbilt University Medical Center, which emphasize waste segregation, proper labeling, and adherence to institutional protocols.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific safety protocols and consult with your EHS department for any clarifications.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling PTC-209
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This guide provides essential safety and logistical information for the handling and disposal of PTC-209, a potent and selective inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in its powdered form or in solution. The required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Gloves should be changed immediately if contaminated.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a properly fitted respirator is recommended to prevent inhalation of fine particles.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₁₃Br₂N₅OS |
| Molecular Weight | 495.19 g/mol |
| Appearance | Light yellow powder |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term stock solutions) |
Handling and Storage Procedures
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, aliquoted stock solutions in DMSO can be stored at -20°C for up to six months.[1]
Preparation of Stock Solutions: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. To prepare a stock solution, dissolve this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.95 mg of this compound in 1 mL of DMSO.
Accidental Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills and Disposal
Spill Response: In the event of a spill, wear appropriate PPE, including respiratory protection. For small spills of the powdered form, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash.
This compound Signaling Pathway
This compound is a selective inhibitor of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1). BMI-1 plays a critical role in epigenetic regulation, primarily through the ubiquitination of histone H2A, leading to gene silencing. The inhibition of BMI-1 by this compound disrupts this process, leading to the de-repression of tumor suppressor genes.
Caption: Signaling pathway of this compound, a BMI-1 inhibitor.
Experimental Protocol: Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from a 10 mM stock solution in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate the plate for the recommended time and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Workflow for a cell viability assay using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
